Bis-CH2-PEG2-acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O6 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-[2-(carboxymethoxy)ethoxy]propanoic acid |
InChI |
InChI=1S/C7H12O6/c8-6(9)1-2-12-3-4-13-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) |
InChI Key |
TXLVHGCDQPITTJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-CH2-PEG2-acid: A Homobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-CH2-PEG2-acid, a homobifunctional polyethylene glycol (PEG)-based linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications in targeted protein degradation, and provides a representative experimental protocol for its use in bioconjugation.
Core Concepts of this compound
This compound, with the CAS number 2250056-38-1, is a hydrophilic linker designed for the synthesis of heterobifunctional molecules, most notably PROTACs.[1][2][] Its structure features a short PEG chain flanked by two methylene-carboxyl groups. This homobifunctional nature allows for the sequential or simultaneous conjugation of two different molecules.
The key features of this compound include:
-
Two Terminal Carboxylic Acids: These functional groups can be activated to react with primary or secondary amines on target molecules, forming stable amide bonds.[4] This is the primary mechanism for its use in conjugating a target protein ligand and an E3 ubiquitin ligase ligand.
-
Hydrophilic PEG Spacer: The PEG component of the linker enhances the aqueous solubility and bioavailability of the resulting PROTAC molecule.[4] This is a critical attribute for effective cellular uptake and function.
-
Defined Length: The PEG2 spacer provides a specific and relatively short length, which is a crucial parameter in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
It is important to distinguish this compound from the closely related Bis-PEG2-acid (CAS 19364-66-0). The presence of the additional methylene groups in this compound results in a different chemical formula and molecular weight, which can influence the spatial orientation and efficacy of the final PROTAC.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 2250056-38-1 | |
| Chemical Formula | C₇H₁₂O₆ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMF, and DMSO | |
| Storage Conditions | Store at -20°C for long-term |
Experimental Protocols: Representative Amide Bond Formation for PROTAC Synthesis
This protocol outlines a general procedure for the synthesis of a PROTAC using this compound as the linker. This is a two-step, solution-phase synthesis involving the sequential amide coupling of the protein of interest (POI) ligand and the E3 ligase ligand.
Materials:
-
This compound
-
POI ligand with a free amine group (POI-NH₂)
-
E3 ligase ligand with a free amine group (E3-NH₂)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Boc-protected amine (for one of the ligands, if necessary)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
Step 1: Mono-amide Formation with the First Ligand (e.g., POI-NH₂)
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the POI-NH₂ (0.9 eq to favor mono-substitution) and DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve PyBOP (1.2 eq) in anhydrous DMF.
-
Slowly add the PyBOP solution to the reaction mixture at room temperature.
-
Stir the reaction overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted product (POI-linker-acid).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the mono-substituted product by flash chromatography or preparative HPLC.
Step 2: Second Amide Bond Formation with the E3 Ligase Ligand (E3-NH₂)
-
Dissolve the purified POI-linker-acid (1.0 eq) in anhydrous DMF.
-
Add the E3-NH₂ (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve PyBOP (1.2 eq) in anhydrous DMF.
-
Slowly add the PyBOP solution to the reaction mixture at room temperature.
-
Stir the reaction overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule (POI-linker-E3).
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Note: If one of the ligands has a Boc-protected amine, a deprotection step using TFA in DCM will be required before the second amide coupling. The stoichiometry of the reactants may need to be optimized for specific ligands.
Mandatory Visualizations
Targeted Protein Degradation Signaling Pathway
The following diagram illustrates the catalytic mechanism of a PROTAC in inducing the ubiquitination and subsequent degradation of a target protein.
Caption: The catalytic cycle of a PROTAC inducing targeted protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The diagram below outlines a typical workflow for the synthesis and subsequent biological evaluation of a PROTAC molecule.
Caption: A typical workflow for the synthesis and evaluation of a PROTAC.
References
Bis-CH2-PEG2-acid (CAS: 2250056-38-1): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Bis-CH2-PEG2-acid, a bifunctional linker increasingly utilized in the development of targeted therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's properties, applications, and the experimental protocols for its use, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound, with the CAS number 2250056-38-1, is a short-chain polyethylene glycol (PEG) derivative featuring a carboxylic acid group at both ends of the molecule.[1] This homobifunctional structure makes it an ideal linker for covalently connecting two different molecular entities.
Physicochemical Data
A summary of the key quantitative data for this compound and its close analogs is presented in the table below. This information is crucial for designing and executing robust experimental plans.
| Property | Value | Source |
| CAS Number | 2250056-38-1 | [1] |
| Molecular Formula | C7H12O6 | [1] |
| Molecular Weight | 192.17 g/mol | --- |
| IUPAC Name | 3-[2-(carboxymethoxy)ethoxy]propanoic acid | --- |
| Solubility | Soluble in Water, DMF, and DMSO. | [2][3] |
| Predicted pKa | ~3.97 ± 0.10 | |
| Appearance | Typically a colorless oil or solid. | |
| Storage Temperature | -20°C |
Note: Some data, such as solubility and pKa, are based on closely related PEG dicarboxylic acid structures due to the limited availability of specific experimental data for CAS 2250056-38-1.
Applications in Targeted Protein Degradation: The PROTAC Revolution
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.
The PROTAC Mechanism of Action
A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.
References
The Pivotal Role of PEG in Bis-CH2-PEG2-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the realm of targeted protein degradation, the strategic design of linker molecules is paramount. Among these, Polyethylene Glycol (PEG) linkers have emerged as a cornerstone for their ability to favorably modulate the physicochemical properties of complex bioconjugates. This technical guide delves into the core functionalities of the PEG moiety within Bis-CH2-PEG2-acid, a homobifunctional linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical characteristics, its impact on molecular properties, and provide detailed experimental protocols for its application.
Understanding this compound: A PROTAC Linker
This compound, with the CAS number 2250056-38-1, is a distinct molecule featuring a short PEG chain flanked by two carboxylic acid groups. This symmetrical structure allows for the covalent conjugation of two different molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase, to form a PROTAC. The defining feature of this linker is its central diethenoxyethane PEG unit, which bestows a unique set of properties crucial for the efficacy of the resulting PROTAC molecule.
Quantitative Data Summary
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective implementation in experimental design. The following table summarizes key quantitative data for this linker.
| Property | Value | Reference |
| CAS Number | 2250056-38-1 | [1] |
| Molecular Formula | C7H12O6 | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Purity | Typically >95% or >98% | [2] |
| Solubility | Soluble in water, DMF, and DMSO | [2] |
| Storage Temperature | -20°C |
The Core Functions of the PEG Moiety
The polyethylene glycol (PEG) component of this compound is not merely a spacer; it plays a multifaceted role in influencing the overall performance of the PROTAC.
-
Enhanced Solubility: One of the most significant contributions of the PEG chain is its hydrophilicity. This property enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for large, complex bioconjugates. Improved solubility is critical for bioavailability and successful in vivo applications.
-
Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity. Its presence in the linker can help to shield the PROTAC from recognition by the immune system, potentially reducing immunogenic responses.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can also influence the pharmacokinetic profile of the PROTAC, potentially leading to a longer circulation half-life and improved biodistribution.
-
Flexibility and Optimized Ternary Complex Formation: The flexibility of the PEG chain allows for a degree of conformational freedom, which can be crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This optimal spatial arrangement is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
The utilization of this compound as a linker in PROTAC synthesis predominantly involves the formation of stable amide bonds through EDC/NHS coupling chemistry. This method activates the terminal carboxylic acid groups of the linker, making them reactive towards primary amines on the respective ligands.
General Protocol for EDC/NHS Coupling of this compound
This protocol outlines the general steps for the two-step, one-pot reaction to conjugate an amine-containing molecule to one of the carboxylic acid groups of this compound. A similar procedure would be followed for the second conjugation.
Materials:
-
This compound
-
Amine-containing ligand (Ligand-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing ligand in the appropriate buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, dissolve this compound in the Reaction Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.
-
Briefly vortex the mixture and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Ligand:
-
Add the activated this compound solution to the solution of the amine-containing ligand. A 1.5 to 10-fold molar excess of the activated linker to the ligand is a common starting point, but this may require optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as hydroxylamine or Tris buffer can be added to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
The resulting conjugate can be purified using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.
-
Visualizing the Workflow and Logic
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of the components in a PROTAC.
Caption: Experimental workflow for the synthesis of a PROTAC using this compound.
Caption: Logical relationship of components in the PROTAC-mediated protein degradation pathway.
Conclusion
The PEG moiety in this compound is a critical determinant of the overall efficacy of the resulting PROTAC molecule. Its ability to enhance solubility, improve biocompatibility, and provide the necessary flexibility for optimal ternary complex formation underscores its importance in the rational design of targeted protein degraders. The provided experimental protocol for EDC/NHS coupling serves as a foundational method for the successful incorporation of this versatile linker into novel drug candidates. A thorough understanding of the properties and functions of this compound empowers researchers to develop more effective and translatable therapeutics in the burgeoning field of targeted protein degradation.
References
Bis-CH2-PEG2-acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Bis-CH2-PEG2-acid, chemically known as 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid, is a short, hydrophilic, homobifunctional crosslinker. Its structure features a central diether of ethylene glycol (PEG2) core flanked by two terminal carboxylic acid groups. This architecture imparts water solubility and provides reactive handles for conjugation to primary amines, making it a valuable tool in bioconjugation, drug delivery, and the development of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for the scientific community.
Core Properties and Characterization
This compound is a versatile linker that offers a balance of hydrophilicity and a defined spacer length. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid | Sigma-Aldrich |
| Synonyms | This compound, 3,6-Dioxaoctanedioic acid | BroadPharm |
| Molecular Formula | C8H14O6 | Sigma-Aldrich |
| Molecular Weight | 206.19 g/mol | Sigma-Aldrich |
| CAS Number | 19364-66-0 | BroadPharm |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Water, DMF, DMSO | BroadPharm |
| Storage | -20°C | BroadPharm |
Characterization Data:
While comprehensive, publicly available spectral data for this compound is limited, characterization is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR in DMSO-d6 is expected to show characteristic peaks for the ethylene glycol and propanoic acid protons. The hydroxyl proton of the carboxylic acid is typically observed around 4.56 ppm in this solvent and its integration can be used to assess purity.
-
¹³C NMR will show distinct signals for the carbonyl carbon of the carboxylic acid and the carbons of the PEG backbone.
-
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC, often with evaporative light scattering detection (ELSD) or mass spectrometry (MS) due to the lack of a strong UV chromophore.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The synthesis of this compound can be achieved through a Williamson ether synthesis, a classic and robust method for forming ethers.[1] This procedure involves the reaction of an alkoxide with a primary alkyl halide. In this case, ethylene glycol is deprotonated to form a dialkoxide, which then reacts with a haloacetic acid ester, followed by hydrolysis of the ester groups to yield the dicarboxylic acid.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH) or other strong base
-
Ethyl bromoacetate or ethyl chloroacetate
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Formation of the Dialkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous THF and ethylene glycol. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.
-
Williamson Ether Synthesis: To the solution of the dialkoxide, add ethyl bromoacetate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium hydride with a small amount of ethanol followed by water. Remove the THF under reduced pressure. Add water to the residue and extract with an organic solvent such as ethyl acetate to recover the diester product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification of the Diester: Purify the crude diester by flash column chromatography on silica gel.
-
Hydrolysis to the Dicarboxylic Acid: Dissolve the purified diester in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux for several hours to hydrolyze the ester groups.
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution to a low pH with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Bioconjugation via EDC/NHS Coupling
The terminal carboxylic acid groups of this compound can be activated to form stable amide bonds with primary amines on biomolecules such as proteins, peptides, or small molecule drugs. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule)
-
EDC hydrochloride
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Activation of Carboxylic Acids: Dissolve this compound in the Activation Buffer. Add EDC and NHS to the solution. A molar excess of EDC and NHS over the carboxylic acid groups is typically used. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation to Amines: Add the amine-containing molecule, dissolved in the Coupling Buffer, to the activated linker solution. The pH of the reaction mixture should be adjusted to the optimal range for the reaction of the NHS-ester with the primary amine (typically pH 7.2-8.0).
-
Reaction Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching solution to react with any unreacted NHS esters.
-
Purification: Purify the resulting conjugate to remove unreacted linker, coupling agents, and byproducts. The choice of purification method will depend on the properties of the final conjugate.
Applications in Drug Development
The unique properties of this compound make it a valuable component in the design of sophisticated drug delivery systems and targeted therapeutics.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Short, hydrophilic linkers like this compound can be advantageous in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
ADCs (Antibody-Drug Conjugates)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the release of the drug at the target site. Hydrophilic linkers can improve the aqueous solubility of the ADC, which is particularly important when conjugating hydrophobic drug payloads.
Visualizing Workflows and Pathways
Synthesis Workflow of this compound
General PROTAC Mechanism of Action
Workflow for Peptide-Small Molecule Conjugation
Conclusion
This compound is a valuable and versatile tool for researchers in the fields of chemistry, biology, and drug development. Its well-defined structure, hydrophilicity, and bifunctional nature allow for the precise construction of complex biomolecules and therapeutic agents. The experimental protocols and conceptual workflows provided in this guide offer a starting point for the effective utilization of this important linker in a variety of research and development applications. As the demand for more sophisticated and targeted therapies continues to grow, the role of well-designed linkers like this compound will undoubtedly become even more critical.
References
An In-depth Technical Guide to Bis-CH2-PEG2-acid and its Analogs in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of Bis-CH2-PEG2-acid and its closely related analog, Bis-PEG2-acid, two polyethylene glycol (PEG)-based linkers increasingly utilized in the development of advanced therapeutics. With a focus on their application in Proteolysis Targeting Chimeras (PROTACs), this document details their physicochemical properties, synthesis, and role in targeted protein degradation.
Introduction: The Role of PEG Linkers in Modern Therapeutics
The advent of targeted therapies has revolutionized drug development, with PROTACs emerging as a powerful modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, flexibility, and physicochemical properties—is paramount to the efficacy of the PROTAC. Short-chain PEG linkers, such as this compound and Bis-PEG2-acid, offer a balance of hydrophilicity and defined length, making them attractive options for PROTAC design. Their PEG backbone can enhance the solubility and cell permeability of the resulting PROTAC molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of these linkers is essential for their effective application. The two primary compounds discussed in this guide are distinguished by their chemical structures and CAS numbers.
Table 1: Physicochemical Properties of this compound and Bis-PEG2-acid
| Property | This compound | Bis-PEG2-acid |
| CAS Number | 2250056-38-1 | 19364-66-0 |
| Molecular Formula | C₇H₁₂O₆ | C₈H₁₄O₆ |
| Molecular Weight | 192.17 g/mol | 206.19 g/mol |
| IUPAC Name | 3-[2-(carboxymethoxy)ethoxy]propanoic acid | 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid |
| Appearance | Solid | Colorless oil or solid |
| Solubility | Soluble in Water, DMF, DMSO | Soluble in Water, DMF, DMSO, DCM, THF, Acetonitrile |
Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for this compound and Bis-PEG2-acid are not extensively published in peer-reviewed literature, plausible synthetic routes can be derived from standard organic chemistry principles and published methods for analogous compounds. Below are representative protocols.
Representative Synthesis of 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid (Bis-PEG2-acid)
This synthesis can be envisioned as a two-step process starting from 1,2-ethanediol and acrylonitrile via a double cyanoethylation followed by hydrolysis.
Step 1: Double Cyanoethylation of 1,2-Ethanediol
-
To a stirred solution of 1,2-ethanediol (1.0 eq) in dioxane, add a catalytic amount of a strong base such as sodium hydroxide.
-
Cool the mixture in an ice bath and add acrylonitrile (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dinitrile intermediate, 3,3'-[ethane-1,2-diylbis(oxy)]dipropanenitrile.
Step 2: Hydrolysis of the Dinitrile
-
Reflux the dinitrile intermediate from Step 1 in an excess of concentrated hydrochloric acid for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to be neutral with a strong base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated HCl and extract the desired diacid product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid. The product can be further purified by recrystallization or column chromatography.
Application in PROTAC Synthesis: A General Protocol
The dicarboxylic acid linkers are incorporated into PROTACs typically through amide bond formation. This requires activation of the carboxylic acid groups.
Step 1: Mono-protection of the Diacid Linker (if necessary)
-
To achieve selective coupling, one of the carboxylic acid groups may need to be protected. This can be achieved using standard protecting group chemistry, for example, by forming a benzyl ester at one end.
Step 2: Amide Coupling with the First Ligand
-
Dissolve the mono-protected linker (1.0 eq) in an anhydrous aprotic solvent such as DMF.
-
Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing ligand for either the target protein or the E3 ligase (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, and purifying the coupled product by column chromatography.
Step 3: Deprotection and Coupling with the Second Ligand
-
Deprotect the remaining carboxylic acid (or amine, depending on the synthetic strategy) using the appropriate deprotection conditions (e.g., hydrogenolysis for a benzyl ester).
-
Repeat the amide coupling procedure described in Step 2 with the second ligand to complete the synthesis of the PROTAC.
-
Purify the final PROTAC molecule using preparative HPLC.
Application in Targeted Protein Degradation
This compound and its analogs are primarily used as linkers in the construction of PROTACs. The PROTAC directs the targeted protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action: The PROTAC-induced Degradation Pathway
The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The evaluation of a newly synthesized PROTAC involves a series of in vitro experiments to determine its efficacy and mechanism of action.
Caption: A typical experimental workflow for the in vitro evaluation of a PROTAC.
Quantitative Data and Biological Activity
While literature explicitly detailing the use of this compound and Bis-PEG2-acid with corresponding quantitative biological data is emerging, data from PROTACs utilizing similar short-chain PEG linkers can provide valuable insights into their potential performance. The following table presents representative data for a hypothetical PROTAC targeting BCR-ABL, a fusion protein kinase implicated in chronic myeloid leukemia.
Table 2: Representative Biological Activity of a Hypothetical BCR-ABL PROTAC Utilizing a Short PEG Linker
| Parameter | Value | Description |
| Target Binding (IC₅₀) | 50 nM | Concentration of the PROTAC required to inhibit 50% of BCR-ABL kinase activity. |
| Degradation (DC₅₀) | 25 nM | Concentration of the PROTAC required to degrade 50% of the target protein in cells. |
| Maximal Degradation (Dₘₐₓ) | >90% | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. |
| Cell Proliferation (GI₅₀) | 100 nM | Concentration of the PROTAC that causes 50% growth inhibition of cancer cells expressing BCR-ABL. |
Note: The data presented in this table is illustrative and intended to represent typical values for an effective PROTAC. Actual values will vary depending on the specific target, ligands, and cell line used.
Conclusion
This compound and Bis-PEG2-acid are valuable chemical tools for the construction of sophisticated drug molecules, particularly in the burgeoning field of targeted protein degradation. Their defined length and hydrophilic nature provide a favorable starting point for the design of PROTACs with desirable physicochemical and pharmacokinetic properties. As the development of PROTACs and other targeted therapies continues to advance, the strategic use of well-characterized linkers such as these will be crucial for the successful translation of these novel therapeutic modalities from the laboratory to the clinic. Further research into the synthesis and application of these and other novel linkers will undoubtedly accelerate the discovery of new and effective treatments for a wide range of diseases.
An In-depth Technical Guide on the Safety and Handling of Bis-CH2-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information and general handling guidelines for Bis-CH2-PEG2-acid. A comprehensive Safety Data Sheet (SDS) with complete toxicological data for this specific compound is not publicly available. The information herein is based on the available supplier SDS and general knowledge of handling similar chemical entities. It is imperative that all laboratory personnel conduct a thorough risk assessment before use and adhere to all institutional and national safety regulations.
Introduction
This compound is a bifunctional, polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a key component in the development of novel therapeutics, understanding its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the known safety data, recommended handling and storage procedures, and general experimental protocols involving this compound and similar PROTAC linkers.
Compound Identification and Physical Properties
A clear identification of the compound is the first step in safe handling.
| Identifier | Value | Source |
| Product Name | This compound | TargetMol |
| CAS Number | 2250056-38-1 | TargetMol |
| Molecular Formula | C7H12O6 | GlpBio |
| Molecular Weight | 192.17 g/mol | GlpBio |
Hazard Identification and Safety Data
The available Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive toxicological data. The GHS hazard classification is listed as "no data available". This absence of information necessitates a cautious approach, treating the compound as potentially hazardous.
| Toxicological Endpoint | Result | Source |
| Acute Toxicity (Oral) | No data available | TargetMol |
| Skin Corrosion/Irritation | No data available | TargetMol |
| Serious Eye Damage/Irritation | No data available | TargetMol |
| Respiratory or Skin Sensitization | No data available | TargetMol |
| Germ Cell Mutagenicity | No data available | TargetMol |
| Carcinogenicity | No data available | TargetMol |
| Reproductive Toxicity | No data available | TargetMol |
| STOT-Single Exposure | No data available | TargetMol |
| STOT-Repeated Exposure | No data available | TargetMol |
| Aspiration Hazard | No data available | TargetMol |
Due to the lack of specific data, a risk assessment should be conducted based on the chemical structure (a dicarboxylic acid with a PEG linker) and the potential for exposure during handling.
Personal Protective Equipment (PPE) and Engineering Controls
Given the unknown toxicological profile, stringent adherence to standard laboratory safety protocols is required.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating aerosols.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the laboratory.
Personal Protective Equipment (PPE)
The following diagram outlines a decision-making process for selecting appropriate PPE when handling this compound.
References
A Technical Guide to Bis-CH2-PEG2-acid and Related Bifunctional PEG Linkers for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-CH2-PEG2-acid, a key polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and its related analogues. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on supplier specifications, experimental protocols, and the underlying biochemical pathways.
Introduction to Bifunctional PEG Linkers
Bifunctional PEG linkers are essential tools in bioconjugation and drug development. Their hydrophilic nature enhances the solubility and bioavailability of conjugated molecules, such as PROTACs. PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The choice of linker is critical as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately affecting the efficiency of protein degradation.
Supplier Information for this compound and Analogues
There are several commercially available bifunctional PEG linkers with terminal carboxylic acid groups. It is important to distinguish between them, as they are often referred to by similar names. The primary focus of this guide is This compound (CAS 2250056-38-1) , a widely used PROTAC linker. The following tables summarize the technical data and supplier information for this compound and its common analogues.
Table 1: Technical Data for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | 2250056-38-1 | C7H12O6 | 192.17 | HOOC-CH2-O-(CH2)2-O-(CH2)2-O-CH2-COOH |
| Bis-PEG2-acid | 19364-66-0 | C8H14O6 | 206.19 | HOOC-(CH2)2-O-(CH2)2-O-(CH2)2-COOH |
| Bis-PEG3-acid | 96517-92-9 | C10H18O7 | 250.25 | HOOC-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-COOH |
Table 2: Supplier and Purchasing Information
| Compound Name | Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| This compound | MedchemExpress | HY-132102 | >98% | 50 mg, 100 mg, 250 mg | Inquire for quote |
| DC Chemicals | - | - | - | Inquire for quote | |
| MolCore | MC739776 | >98% | - | Inquire for quote | |
| Bis-PEG2-acid | BroadPharm | BP-20588 | >98% | 250 mg, 1 g, 5 g, 10 g | $170 - $2400 |
| AxisPharm | AP11287 | >95% | 250 mg, 1 g, 5 g, 10 g | $170 - $2380 | |
| ChemScene | CS-0046398 | >97% | - | Inquire for quote | |
| MedKoo Biosciences | 406158 | >95% | - | Inquire for quote | |
| Bis-PEG3-acid | AxisPharm | AP11288 | >95% | - | Inquire for quote |
| Sigma-Aldrich | - | >95% | - | Inquire for quote | |
| TargetMol | T14634 | - | 10 g | Inquire for quote |
Note: Prices are subject to change and may vary. It is recommended to contact the suppliers directly for the most current pricing and availability.
Experimental Protocols
The terminal carboxylic acid groups of this compound and its analogues can be readily reacted with primary or secondary amines to form stable amide bonds. This reaction is typically facilitated by activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
General Protocol for Amide Bond Formation in PROTAC Synthesis
This protocol describes a general procedure for coupling a molecule containing a primary or secondary amine (e.g., an E3 ligase ligand or a target protein ligand) to this compound.
Materials:
-
This compound
-
Amine-containing molecule (Molecule-NH2)
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Ethyl acetate
-
5% LiCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add the amine-containing molecule (Molecule-NH2) (0.5 equivalents to achieve mono-conjugation) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired mono-amide product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-functionalized linker.
-
The second carboxylic acid group can then be coupled to a different amine-containing molecule using a similar procedure to complete the PROTAC synthesis.
Visualizations of Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome pathway.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Bis-CH2-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-CH2-PEG2-acid in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound is a hydrophilic, flexible linker belonging to the polyethylene glycol (PEG) class of linkers. Its structure, featuring a diethylene glycol core flanked by two carboxymethyl groups, offers several advantages in PROTAC design. The PEG component enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties. The dicarboxylic acid terminals provide versatile handles for conjugation to amine-functionalized warheads and E3 ligase ligands through robust amide bond formation. The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Core Principles and Applications
The modular nature of PROTACs allows for the systematic optimization of their components. The choice of linker, in particular, can significantly impact the degradation efficiency (DC50) and the maximum level of degradation (Dmax). PEG-based linkers like this compound are frequently employed to fine-tune these parameters. The length and composition of the linker are crucial for establishing effective protein-protein interactions within the ternary complex.
Experimental Protocols
The following is a representative protocol for the synthesis of a hypothetical PROTAC, PROTAC-XYZ , using this compound. This protocol assumes the availability of an amine-functionalized warhead targeting Protein X (Warhead-NH2 ) and an amine-functionalized E3 ligase ligand, in this case, a derivative of pomalidomide (Pomalidomide-NH2 ).
Materials and Reagents:
-
This compound
-
Warhead-NH2 (targeting Protein X)
-
Pomalidomide-NH2 (E3 ligase ligand)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Boc-protected Pomalidomide-NH2
-
Lithium chloride (LiCl) solution (5%)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and characterization
-
Nuclear magnetic resonance (NMR) spectrometer for structural elucidation
Part 1: Synthesis of Warhead-Linker Intermediate (Warhead-PEG2-acid)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Activation: Add PyBOP (1.5 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to activate one of the carboxylic acid groups.
-
Coupling: Add Warhead-NH2 (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired Warhead-PEG2-acid product and the consumption of the starting materials.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Warhead-Linker intermediate.
Part 2: Synthesis of the Final PROTAC-XYZ
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Warhead-PEG2-acid intermediate (1.0 equivalent) in anhydrous DMF.
-
Activation: Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the remaining carboxylic acid group.
-
Coupling: Add Pomalidomide-NH2 (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Final Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the final PROTAC-XYZ by preparative HPLC to obtain the product with high purity.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Data Presentation
The following table presents hypothetical quantitative data for our example, PROTAC-XYZ , to illustrate the type of data that would be generated and summarized.
| PROTAC Identifier | Target Protein | E3 Ligase | Linker | Synthetic Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) |
| PROTAC-XYZ | Protein X | Cereblon | This compound | 35 | >98 | 50 | 95 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Visualizations
PROTAC Synthesis Workflow
Application Notes and Protocols: Conjugation of Bis-CH2-PEG2-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of biomolecules with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology. PEGylation enhances the therapeutic properties of proteins, peptides, and other molecules by increasing their solubility, extending their circulatory half-life, and reducing immunogenicity. This document provides detailed application notes and protocols for the conjugation of a specific, short-chain PEG linker, Bis-CH2-PEG2-acid, to primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins.
This compound is a homobifunctional PEG linker containing two terminal carboxylic acid groups connected by a discrete PEG2 spacer. Its defined length and hydrophilic nature make it an ideal tool for various bioconjugation applications, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][][4][5]
The conjugation of this compound to a primary amine is typically achieved through a two-step process. First, one of the carboxylic acid groups is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This amine-reactive intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond.
Principle of the Reaction
The conjugation process involves two key chemical reactions:
-
Activation of Carboxylic Acid: The carboxylic acid group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This activation step is most efficient in an acidic environment (pH 4.5-6.0).
-
Amine Coupling: The NHS ester of the this compound reacts with a primary amine on the target molecule (e.g., a lysine residue on a protein). This reaction, which forms a stable amide bond, is most efficient at a slightly basic pH (7.2-8.5).
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a model protein containing primary amines.
Materials and Equipment
-
This compound
-
Protein with primary amines (e.g., Lysozyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis setup
-
Analytical instruments: MALDI-TOF Mass Spectrometer, HPLC system
-
Standard laboratory equipment (pH meter, vortexer, centrifuge, etc.)
Protocol 1: Two-Step EDC/NHS Conjugation in Aqueous Buffer
This protocol describes the in-situ activation of this compound and subsequent conjugation to a protein in an aqueous environment.
1. Preparation of Reagents:
- Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
- Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or DMSO.
- Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMF or DMSO.
- Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
- Dissolve the protein in Conjugation Buffer to a concentration of 2-5 mg/mL.
2. Activation of this compound:
- In a reaction tube, combine the this compound solution with EDC and NHS stock solutions. The molar ratio of PEG-acid:EDC:NHS should be optimized, but a starting point of 1:2:2 is recommended.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation to the Primary Amine:
- Immediately add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized to achieve the desired degree of labeling (see Table 1).
- Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer if necessary.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
- Purify the conjugate from unreacted reagents and byproducts using Size-Exclusion Chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the conjugate.
Table 1: Representative Reaction Conditions for Protein Conjugation
| Parameter | Condition | Rationale |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A higher molar excess of the linker will generally result in a higher degree of labeling. This should be optimized for each specific protein to avoid aggregation and loss of activity. |
| Reaction pH | Activation: 4.5-6.0Conjugation: 7.2-8.5 | EDC/NHS activation is most efficient at a slightly acidic pH, while the reaction of the NHS ester with primary amines is favored at a slightly basic pH. |
| Reaction Time | Activation: 15-30 minConjugation: 2 hours to overnight | Short activation time is crucial due to the limited stability of the NHS ester in aqueous solutions. Conjugation time can be varied to control the extent of the reaction. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can be used to minimize protein degradation during longer incubation times. |
Characterization of the Conjugate
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to confirm the covalent attachment of the this compound linker to the protein and to determine the degree of labeling. The mass of the conjugate will increase by the mass of the linker (Molecular Weight of this compound is 206.19 g/mol ) for each successful conjugation.
Sample Preparation:
-
Mix the purified conjugate solution 1:1 with a suitable MALDI matrix (e.g., sinapinic acid for proteins).
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
Data Analysis:
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the mass of the conjugated protein to the mass of the unconjugated protein. The mass shift will indicate the number of linker molecules attached.
Table 2: Representative MALDI-TOF MS Data for a Model Protein (Lysozyme)
| Species | Observed Mass (Da) | Mass Shift (Da) | Degree of Labeling |
| Unconjugated Lysozyme | 14,310 | - | 0 |
| Mono-conjugated Lysozyme | 14,516 | 206 | 1 |
| Di-conjugated Lysozyme | 14,722 | 412 | 2 |
Note: The observed mass of Lysozyme can vary slightly.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for the purification and characterization of the conjugate. Different HPLC modes can be employed to assess purity and separate different species.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is useful for separating the larger conjugate from the smaller, unreacted linker and other low molecular weight impurities.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. RP-HPLC can often resolve unconjugated protein from the more hydrophilic conjugated species.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. Since PEGylation can shield charged residues on the protein surface, IEX can be used to separate species with different degrees of labeling.
Table 3: Representative HPLC Purity Assessment of a PEGylated Protein
| HPLC Method | Analyte | Retention Time (min) | Peak Area (%) |
| SEC-HPLC | Aggregates | ~7.5 | 1.5 |
| Di-conjugated Protein | ~8.6 | 12.0 | |
| Mono-conjugated Protein | ~9.3 | 83.5 | |
| Unconjugated Protein | ~10.2 | 2.8 | |
| Free Linker | ~11.5 | 0.2 | |
| RP-HPLC | Unconjugated Protein | 15.2 | 3.1 |
| Mono-conjugated Protein | 17.8 | 85.2 | |
| Di-conjugated Protein | 19.5 | 11.7 |
Note: Retention times are representative and will vary depending on the specific column, mobile phase, and gradient conditions.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Chemical reaction pathway for the conjugation of this compound to a primary amine.
Caption: Experimental workflow for the conjugation and analysis of this compound to a protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS- Hydrolysis of NHS-ester- Incorrect buffer pH | - Use fresh, high-quality reagents.- Perform the conjugation step immediately after activation.- Ensure the activation buffer is pH 4.5-6.0 and the conjugation buffer is pH 7.2-8.5. |
| Protein Aggregation | - High degree of labeling- Hydrophobic interactions | - Reduce the molar ratio of the PEG linker to the protein.- Include additives like arginine in the buffer to suppress aggregation. |
| Multiple Conjugated Species | - Multiple reactive amines on the protein | - Optimize the molar ratio of linker to protein to favor mono-conjugation.- Use IEX-HPLC to separate different species. |
Conclusion
The conjugation of this compound to primary amines is a robust and versatile method for modifying proteins and other biomolecules. By following the detailed protocols and utilizing the characterization techniques outlined in these application notes, researchers can successfully synthesize and analyze well-defined bioconjugates for a wide range of applications in drug development and biomedical research. The provided quantitative data and troubleshooting guide offer a solid foundation for optimizing this conjugation strategy for specific molecules of interest.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-CH2-PEG2-acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] A critical component of a PROTAC is the linker, which connects a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The nature of the linker, including its length, flexibility, and composition, plays a pivotal role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent degradation of the target protein.[4]
Bis-CH2-PEG2-acid is a polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design.[1] Its hydrophilic nature can enhance the solubility and bioavailability of the resulting PROTAC molecule, while its defined length provides a scaffold for systematically optimizing the distance between the POI and the E3 ligase. The terminal carboxylic acid groups of this compound allow for versatile and efficient conjugation to amine-containing warheads or E3 ligase ligands through stable amide bond formation.
These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation. Detailed protocols for PROTAC synthesis and cellular degradation assays are provided to guide researchers in this exciting field.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The this compound linker is a key component in facilitating the formation of the ternary complex that initiates this cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-CH2-PEG2-acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bis-CH2-PEG2-acid as a linker in drug discovery, with a primary focus on its application in Proteolysis Targeting Chimeras (PROTACs). Detailed protocols and data are provided to guide researchers in the effective use of this versatile chemical tool.
Application Note 1: this compound as a Homobifunctional Linker for PROTACs
This compound is a short, hydrophilic, and homobifunctional linker that has emerged as a valuable component in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1]
The choice of linker is critical to the efficacy of a PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, influencing the formation of a productive ternary complex required for ubiquitination and subsequent degradation.[3] this compound, with its two terminal carboxylic acid groups, allows for the covalent conjugation of amine-containing POI ligands and E3 ligase ligands through the formation of stable amide bonds.
Key Advantages of this compound in PROTAC Design:
-
Enhanced Solubility: The polyethylene glycol (PEG) backbone of the linker increases the hydrophilicity of the resulting PROTAC molecule, which can improve its solubility and reduce aggregation.
-
Optimal Length and Flexibility: The short and flexible nature of the PEG2 unit can provide an optimal distance and orientation between the POI and the E3 ligase, facilitating efficient ternary complex formation.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability.
-
Synthetic Tractability: The terminal carboxylic acid groups are readily activated for reaction with amines using standard coupling reagents, simplifying the synthesis of PROTAC libraries for linker optimization studies.
A prime example of the application of a short PEG-based linker in the development of a potent PROTAC is SIAIS178, a degrader of the oncogenic BCR-ABL fusion protein. The development of SIAIS178 involved extensive optimization of the linker connecting the BCR-ABL inhibitor dasatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Quantitative Data for the BCR-ABL PROTAC Degrader SIAIS178
The following table summarizes the key quantitative data for the potent and selective BCR-ABL PROTAC degrader, SIAIS178.
| Parameter | Value | Cell Line/System |
| Degradation (DC50) | 8.5 nM | K562 cells |
| Anti-proliferative Activity (IC50) | 24 nM | K562 cells |
| Pharmacokinetics (IV) | ||
| Half-life (T1/2) | 3.82 hours | In vivo |
| Maximum Concentration (Cmax) | 1165.2 nM | In vivo |
| Pharmacokinetics (IP) | ||
| Half-life (T1/2) | 12.35 hours | In vivo |
| Maximum Concentration (Cmax) | 30 nM | In vivo |
Application Note 2: General Application in Bioconjugation and Drug Delivery
Beyond PROTACs, this compound can be employed in other areas of drug discovery that require the linkage of two molecular entities. Its hydrophilic and biocompatible nature makes it suitable for applications in:
-
Antibody-Drug Conjugates (ADCs): While less common than heterobifunctional linkers in ADCs, this compound could be used to link small molecule drugs to antibodies, particularly in strategies where the drug payload contains suitable reactive groups. The PEG component can help to improve the solubility and pharmacokinetic profile of the ADC.
-
Targeted Drug Delivery Systems: This linker can be used to attach targeting ligands (e.g., peptides, small molecules) to drug-loaded nanoparticles or liposomes, enhancing their delivery to specific tissues or cells.
-
Peptide and Protein Modification: The bifunctional nature of the linker allows for the crosslinking of peptides or proteins, or for their conjugation to other molecules.
Visualizations
Caption: Mechanism of action of a PROTAC utilizing a this compound linker.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Caption: Simplified BCR-ABL signaling pathway and the intervention by a PROTAC degrader.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a PROTAC using this compound
This protocol describes a general method for the two-step synthesis of a PROTAC by sequentially coupling two different amine-containing ligands to this compound.
Materials:
-
POI ligand with a primary or secondary amine handle
-
E3 ligase ligand with a primary or secondary amine handle
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., DCM, methanol)
Procedure:
Step 1: Synthesis of the Linker-POI Ligand Intermediate
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-conjugated intermediate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the Linker-POI Ligand Intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-induced Protein Degradation
This protocol provides a method to determine the in-vitro degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cancer cell line expressing the POI (e.g., K562 for BCR-ABL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control and calculate the DC50 value.
References
Application Notes and Protocols for Designing a BRD4-Targeting PROTAC with a Bis-CH2-PEG2-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of a hypothetical PROTAC, herein named BRD4-PEG2-Degrader , which targets the epigenetic reader protein BRD4 for degradation. This PROTAC utilizes a Bis-CH2-PEG2-acid linker to connect the BRD4 ligand, JQ1, to the E3 ligase ligand, pomalidomide, which recruits Cereblon (CRBN).
Signaling Pathway and Mechanism of Action
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating the transcription of key oncogenes, most notably c-MYC.[3] The overexpression or aberrant activity of BRD4 is implicated in various cancers. BRD4-PEG2-Degrader is designed to induce the degradation of BRD4, thereby downregulating c-MYC expression and inhibiting cancer cell proliferation.
The mechanism of action for BRD4-PEG2-Degrader is initiated by its simultaneous binding to BRD4 and the CRBN E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Synthesis of BRD4-PEG2-Degrader
The synthesis of BRD4-PEG2-Degrader is a multi-step process involving the preparation of functionalized JQ1 and pomalidomide ligands, followed by their coupling to the this compound linker.
Caption: Synthetic workflow for BRD4-PEG2-Degrader.
Protocol 2.1: Synthesis of BRD4-PEG2-Degrader
This protocol describes a representative amide bond formation strategy.
Materials:
-
JQ1-carboxylic acid
-
Pomalidomide-amine
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Step 1: Synthesis of JQ1-PEG2-acid Intermediate a. Dissolve JQ1-carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DMF under a nitrogen atmosphere. b. Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. c. Add BOP (1.1 eq) to the reaction mixture and stir at room temperature for 4-6 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the JQ1-PEG2-acid intermediate.
-
Step 2: Synthesis of Final PROTAC (BRD4-PEG2-Degrader) a. Dissolve the JQ1-PEG2-acid intermediate (1.0 eq) and Pomalidomide-amine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere. b. Add DIPEA (3.0 eq) and BOP (1.1 eq) to the reaction mixture. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the crude product directly by preparative HPLC to yield the final BRD4-PEG2-Degrader. f. Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation of BRD4-PEG2-Degrader
BRD4 Degradation Assay (Western Blot)
This assay quantifies the degradation of BRD4 in cultured cells following treatment with the PROTAC.
References
Application Notes and Protocols for Bis-CH2-PEG2-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Bis-CH2-PEG2-acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate target proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
This compound is a short, hydrophilic, homobifunctional linker. Its two terminal carboxylic acid groups enable the sequential conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The polyethylene glycol (PEG) spacer enhances the solubility and can influence the cell permeability of the final PROTAC molecule.[1][2] The precise length of the linker is a critical parameter in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[3][4]
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). The following table presents representative data on the effect of PEG linker length on the degradation of a target protein, illustrating the importance of linker optimization.
| PROTAC Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG1 | 7 | >1000 | <20 |
| This compound (analog) | 9 | 150 | >80 |
| PEG3 | 11 | 50 | >90 |
| PEG4 | 14 | 25 | >95 |
| PEG5 | 17 | 80 | >90 |
Note: This data is representative and intended to illustrate the impact of linker length on PROTAC efficiency. Actual results will vary depending on the specific target protein, E3 ligase ligand, and cell system used.[5]
Experimental Protocols
The synthesis of a PROTAC using this compound is a two-step process involving sequential amide bond formation. This protocol outlines a general procedure for the synthesis.
Protocol 1: Sequential Amide Coupling for PROTAC Synthesis
Materials:
-
This compound
-
Amine-functionalized POI ligand (Ligand A-NH2)
-
Amine-functionalized E3 ligase ligand (Ligand B-NH2)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (for Boc-protected amines)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Preparative HPLC system
Step 1: Mono-amide Coupling of this compound with the First Ligand
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.
-
In a separate flask, dissolve the first amine-containing ligand (e.g., Ligand A-NH2, 0.9 eq to ensure mono-substitution) in anhydrous DMF.
-
Slowly add the solution of the amine ligand to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-functionalized linker.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated NaHCO3 solution followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-amide product (Ligand A-NH-CO-CH2-PEG2-acid).
Step 2: Coupling of the Mono-amide Intermediate with the Second Ligand
-
Dissolve the purified mono-amide intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the remaining carboxylic acid group.
-
In a separate flask, dissolve the second amine-containing ligand (Ligand B-NH2, 1.1 eq) in anhydrous DMF.
-
Add the solution of the second ligand to the activated intermediate.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.6 and 1.7.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC brings the target protein and an E3 ligase into proximity, leading to ubiquitination and degradation of the target protein.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A streamlined workflow for the synthesis and biological evaluation of a PROTAC using this compound.
References
Application Notes and Protocols for the Purification of Bis-CH2-PEG2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-CH2-PEG2-acid is a hydrophilic, homobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The precise control over the purity of these conjugates is critical for ensuring the reproducibility of experimental results and the safety and efficacy of therapeutic candidates. This document provides detailed application notes and protocols for the purification of this compound and its conjugates, focusing on common chromatographic techniques.
Common Impurities
During the synthesis of this compound and its subsequent conjugation, several impurities can arise. Understanding these potential contaminants is crucial for developing an effective purification strategy. Common impurities may include:
-
Unreacted starting materials: Residual amounts of the initial reagents used in the synthesis.
-
Higher and lower PEG oligomers: Commercial PEG reagents often contain a distribution of polymer chain lengths.
-
Mono-functionalized species: Molecules where only one of the acid groups has reacted.
-
Hydrolysis byproducts: Breakdown products resulting from exposure to acidic or basic conditions.
-
Side-reaction products: Unwanted molecules formed through alternative reaction pathways.
Purification Strategies
The choice of purification method depends on the scale of the synthesis, the nature of the conjugate, and the required final purity. Reversed-phase chromatography is a highly effective technique for the purification of these polar molecules.
Experimental Workflow for Purification
Caption: Purification workflow for this compound conjugates.
Data Presentation
The following table summarizes representative data from the purification and analysis of a hypothetical this compound conjugate.
| Parameter | Crude Product | After RP-Flash | After Preparative RP-HPLC |
| Purity (by LC-MS) | ~65% | >90% | >98% |
| Yield | N/A | ~70% | ~50% |
| Major Impurity 1 | ~15% | <5% | <0.5% |
| Major Impurity 2 | ~10% | <2% | <0.5% |
| Final Purity (by qNMR) | N/A | N/A | ≥99% |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development
Objective: To quickly assess the progress of a reaction and to determine appropriate solvent systems for flash chromatography.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate (EtOAc) and MeOH. A common starting point is 95:5 DCM:MeOH.
-
Visualization agents:
-
Potassium permanganate stain
-
Iodine chamber
-
Dragendorff's reagent
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Remove the plate and mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots. Since PEG compounds are often UV-inactive, chemical staining is necessary.[1]
-
Iodine: Place the dried plate in a chamber containing a few crystals of iodine. PEG-containing compounds will appear as brown spots.
-
Potassium Permanganate: Briefly dip the plate into a solution of potassium permanganate, rinse with water, and gently heat. Compounds that can be oxidized will appear as yellow spots on a purple background.
-
Dragendorff's Reagent: This is particularly useful for visualizing PEG compounds, which will appear as orange-brown spots.[1]
-
-
Calculate the retention factor (Rf) for each spot. An Rf value between 0.2 and 0.4 for the desired product is ideal for flash chromatography.
Protocol 2: Reversed-Phase Flash Chromatography
Objective: To perform a rapid, medium-scale purification of the this compound conjugate.
Materials:
-
Flash chromatography system
-
C18-functionalized silica gel column
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or 0.1% formic acid
-
Crude sample pre-adsorbed onto a small amount of C18 silica or dissolved in a minimal amount of the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Sample Loading: Load the sample onto the column.
-
Gradient Elution: Elute the column with a linear gradient of increasing Solvent B. A typical gradient might be from 5% to 95% Solvent B over 20-30 column volumes.[2] The optimal gradient should be determined based on the initial TLC or analytical HPLC analysis.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions by TLC (using a reversed-phase TLC plate) or analytical RP-HPLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high-purity separation of the this compound conjugate.
Materials:
-
Preparative HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Preparative C18 HPLC column
-
Solvent A: HPLC-grade water with 0.1% TFA
-
Solvent B: HPLC-grade ACN with 0.1% TFA
-
Filtered and degassed crude sample solution
Procedure:
-
Method Development (Analytical Scale): Develop an optimal separation method on an analytical RP-HPLC system first. Key parameters to optimize include the gradient slope, flow rate, and column temperature.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude sample onto the column.
-
Gradient Elution: Run the optimized gradient. A shallow gradient will generally provide better resolution.[3]
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.
Protocol 4: Purity Assessment by Quantitative NMR (qNMR)
Objective: To accurately determine the absolute purity of the final product.
Materials:
-
High-field NMR spectrometer
-
High-purity internal standard with a known concentration (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Purified this compound conjugate
Procedure:
-
Accurately weigh a known amount of the purified conjugate and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery between scans.
-
Integrate a well-resolved, unique proton signal from the conjugate and a signal from the internal standard.
-
Calculate the purity of the conjugate using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a purification strategy.
Caption: Decision tree for purification strategy selection.
References
Application Notes and Protocols for the Analytical Characterization of Bis-CH2-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of Bis-CH2-PEG2-acid, a bifunctional crosslinker critical in bioconjugation and drug delivery systems. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy will ensure accurate assessment of identity, purity, and stability.
Structural Elucidation and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the spectrometer according to standard procedures to achieve optimal resolution.
-
Set the acquisition parameters for both ¹H and ¹³C NMR experiments.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum. Key signals to observe are the protons of the ethylene glycol units and the methylene groups adjacent to the carboxylic acid.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. This will provide information on the carbon backbone and the carbonyl carbons of the carboxylic acid groups.
-
-
Data Processing:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons, confirming the structure.
-
Analyze the chemical shifts in both spectra to assign them to the respective atoms in the this compound structure.
-
Data Presentation:
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (ppm) Range | Multiplicity | Integration |
| -OCH₂ CH₂O- | 3.60 - 3.70 | Singlet | 4H |
| -OCH₂ COOH | 4.10 - 4.20 | Singlet | 4H |
| -COOH | 10.0 - 12.0 | Broad Singlet | 2H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (ppm) Range |
| -OC H₂CH₂O- | 69.0 - 71.0 |
| -OC H₂COOH | 67.0 - 69.0 |
| -C OOH | 170.0 - 175.0 |
Visualization:
NMR Experimental Workflow
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Since this compound lacks a strong UV chromophore, Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is the recommended method for purity analysis.
Experimental Protocol: RP-HPLC-ELSD/CAD
Objective: To determine the purity of this compound and quantify any related impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a gradient pump, autosampler, column oven, and ELSD or CAD
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
-
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Data Presentation:
Table 3: HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Main Peak | 8.5 | 1,250,000 | 99.2 |
| Impurity 1 | 6.2 | 5,000 | 0.4 |
| Impurity 2 | 9.8 | 5,000 | 0.4 |
Visualization:
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis-CH2-PEG2-acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding low yields in reactions involving Bis-CH2-PEG2-acid. The focus is on amide bond formation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Troubleshooting Guide
Low reaction yield is a common issue that can often be traced back to reagent quality, reaction conditions, or purification methods. Follow this logical troubleshooting workflow to identify and resolve the root cause of the problem.
Frequently Asked Questions (FAQs)
Section 1: Reagents and Storage
Q1: What is the most common cause of EDC/NHS coupling failure? The most frequent cause is the inactivation of EDC and/or NHS due to moisture.[1][2] Both reagents are highly sensitive to hydrolysis.[1][3] To ensure maximum activity, use fresh reagents, allow vials to warm to room temperature before opening to prevent condensation, and store them desiccated at -20°C.[4]
Q2: What type of buffer should I use for my reaction? It is critical to use buffers that do not contain competing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate).
-
Activation Step: Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0.
-
Coupling Step: Use a buffer like Phosphate-Buffered Saline (PBS) or borate buffer at a pH of 7.2-8.5.
Q3: Can I use water as a solvent? While the reaction can be performed in aqueous buffers, the key intermediate, the NHS-ester, is susceptible to hydrolysis, which competes with the desired amine reaction. The rate of hydrolysis increases significantly with rising pH. For instance, the half-life of an NHS ester can drop from hours at pH 7 to minutes at pH 8.6. If using aqueous solutions, the coupling step should be performed promptly after activation. Using anhydrous organic solvents like DMF or DCM can be an alternative to minimize hydrolysis.
Section 2: Reaction Conditions
Q4: What is the optimal pH for the reaction? The EDC/NHS reaction follows a two-step pH profile for optimal efficiency:
-
Activation of this compound: This step is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 , to activate the carboxyl groups.
-
Coupling to the Amine: The reaction of the resulting NHS-ester with a primary amine is most efficient at a pH of 7.2 to 8.5 . This is because the primary amine needs to be in its unprotonated, nucleophilic state to react effectively.
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes EDC efficiency and O-acylisourea intermediate formation. |
| Amine Coupling | 7.2 - 8.5 | PBS, Borate | Ensures the primary amine is deprotonated and nucleophilic for attack. |
Q5: What are the recommended molar ratios of reactants? To drive the reaction to completion, an excess of the coupling agents relative to the carboxylic acid groups on the this compound is recommended.
| Reagent | Molar Equivalents (vs. Carboxyl Groups) | Purpose |
| This compound | 1 | Limiting Reagent |
| EDC | 1.2 - 2.0 | Activates carboxyl groups. |
| NHS/sulfo-NHS | 1.2 - 2.0 | Forms a more stable, amine-reactive intermediate. |
| Amine-containing Molecule | 1.0 - 1.5 | Reacts with the activated PEG linker. |
Q6: What are the most common side reactions? The primary side reactions that reduce yield include:
-
Hydrolysis of the NHS-ester: The activated ester reacts with water, regenerating the carboxylic acid and rendering the linker inactive. This is a major competitive reaction, especially at pH > 8.5.
-
Formation of N-acylurea: A rearrangement of the O-acylisourea intermediate (formed from EDC and the carboxylic acid) can create a stable N-acylurea byproduct, which is difficult to remove. Adding NHS minimizes this side reaction by rapidly converting the unstable intermediate to a more stable NHS ester.
Section 3: Purification
Q7: My reaction seems to work, but I lose most of my product during purification. What can I do? Purifying PEGylated molecules can be challenging. The choice of method is critical for maintaining yield.
-
Ion-Exchange Chromatography (IEX): This is often the method of choice. The PEG chains can shield charges on the target molecule, altering its binding properties and allowing for separation from the unreacted molecule and isomers.
-
Size-Exclusion Chromatography (SEC): Useful for separating the larger PEGylated conjugate from smaller unreacted molecules and byproducts. However, it may not effectively separate PEGylated products from PEG dimers or aggregates.
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step, but its effectiveness depends on the relative hydrophobicity of the protein and the PEG linker.
| Purification Method | Principle | Best For | Limitations |
| Ion-Exchange (IEX) | Separation by surface charge | Separating PEGylated from un-PEGylated species and positional isomers. | Requires charge differences between products. |
| Size-Exclusion (SEC) | Separation by hydrodynamic radius | Removing small molecule impurities and unreacted starting materials. | Poor resolution between species of similar size (e.g., mono- vs di-PEGylated). |
| Reverse-Phase (RPC) | Separation by hydrophobicity | Purification of smaller PEGylated molecules and peptides. | Can be challenging for large proteins. |
Experimental Protocols
Standard Two-Step Aqueous EDC/NHS Coupling Protocol
This protocol outlines the general steps for activating this compound and coupling it to an amine-containing molecule in an aqueous environment.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC Hydrochloride (use fresh)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (use fresh)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2
-
Quenching Solution (Optional): 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0
Procedure:
-
Preparation: Allow all reagents to equilibrate to room temperature before use. Dissolve the this compound in Activation Buffer. In a separate vial, dissolve the amine-containing molecule in Coupling Buffer.
-
Activation: Add EDC (e.g., to a final concentration of 2-10 mM) and NHS (e.g., 5-20 mM) to the this compound solution. Incubate for 15-30 minutes at room temperature.
-
Coupling: Immediately after activation, add the amine-containing molecule to the activated PEG solution. Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction and consume any unreacted NHS-esters, add the Quenching Solution to a final concentration of 10-50 mM.
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Purification: Remove unreacted reagents and byproducts to isolate the final conjugate. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are common methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Bis-CH2-PEG2-acid Linkers
Welcome to the technical support center for Bis-CH2-PEG2-acid linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) related to the use of this linker in your experiments.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key properties of the this compound linker?
This compound is a homobifunctional, polyethylene glycol (PEG)-based linker. It contains two terminal carboxylic acid groups connected by a hydrophilic PEG spacer. This structure makes it suitable for crosslinking molecules containing primary amine groups. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[1][2]
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 19364-66-0 | [2] |
| Molecular Formula | C8H14O6 | [2] |
| Molecular Weight | 206.2 g/mol | [2] |
| Appearance | Colorless liquid or solid | |
| Solubility | Water, DMF, DMSO | |
| Purity | Typically ≥ 97% |
Q2: How should I properly store and handle this compound?
To ensure the stability and reactivity of your this compound linker, it is crucial to store it under the recommended conditions.
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Storage Temperature: The linker should be stored at -20°C for long-term stability.
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Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can affect the linker's integrity. For ease of handling, especially if the linker is a low-melting solid, you can prepare a stock solution in an anhydrous solvent like DMF or DMSO. Store unused stock solutions at -20°C under an inert gas like argon or nitrogen.
Activation and Conjugation Reactions
Q3: My EDC/NHS coupling reaction with this compound is failing or giving a low yield. What are the common causes?
Low yield in EDC/NHS coupling reactions is a frequent issue. Several factors can contribute to this problem:
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Reagent Quality: EDC and NHS are moisture-sensitive. Using old or improperly stored reagents can significantly decrease the efficiency of the activation step. Always use fresh, high-purity EDC and NHS and store them in a desiccator.
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Incorrect pH: The EDC/NHS reaction is highly pH-dependent. The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-activated ester with a primary amine is optimal at a pH of 7.2-8.5. A common mistake is performing the entire reaction at a single, suboptimal pH.
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Hydrolysis of the Activated Ester: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, which converts it back to a non-reactive carboxylic acid. The rate of hydrolysis increases with higher pH. Therefore, the amine-containing molecule should be added promptly after the activation of the linker.
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Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated linker, leading to a significant reduction in yield. Use amine-free buffers like MES for the activation step and PBS for the conjugation step.
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Suboptimal Reagent Ratios: The molar ratio of EDC, NHS, and the linker is critical. An excess of EDC and NHS over the linker is generally recommended to ensure efficient activation. However, excessive amounts can lead to side reactions and complicate purification.
Q4: I am observing aggregation of my protein/molecule after adding the activated this compound linker. How can I prevent this?
Aggregation is a common problem, especially when working with proteins or other biomolecules. Here are some potential causes and solutions:
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Over-labeling: Attaching too many linker molecules to the surface of a protein can alter its isoelectric point and increase its hydrophobicity, leading to aggregation. To mitigate this, reduce the molar excess of the activated linker in the reaction.
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Hydrophobicity of the Conjugate: While the PEG spacer is hydrophilic, the molecules being conjugated might be hydrophobic. The resulting conjugate can have reduced solubility. Using a longer PEG linker can sometimes help to shield the hydrophobic regions and prevent aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability. It's important to work in a buffer system that maintains the solubility and native conformation of your protein. Consider adding stabilizing excipients to the buffer.
-
Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation by slowing down the process of protein unfolding.
Troubleshooting and Protocols
Q5: Can you provide a detailed protocol for a two-step aqueous conjugation using this compound?
Yes, a two-step protocol is highly recommended to maximize efficiency and minimize side reactions. This involves activating the linker at an optimal pH and then adjusting the pH for the conjugation step.
Experimental Protocol: Two-Step Aqueous Conjugation
Materials:
-
This compound linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein, peptide)
-
Desalting columns for purification
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Dissolve the this compound linker in the Activation Buffer to a final concentration of 10 mM.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the linker solution. Refer to Table 2 for suggested molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately after activation, you can either add the activated linker solution to your amine-containing molecule or, for more sensitive applications, purify the activated linker from excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Add the activated linker solution to the amine-containing molecule solution. The optimal molar ratio of activated linker to your molecule should be determined empirically (see Table 2).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.
Table 2: Suggested Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Ratio (Reagent:Linker) | Purpose |
| EDC | 2:1 to 10:1 | Activation of the carboxyl group |
| NHS/Sulfo-NHS | 2:1 to 10:1 | Stabilization of the activated intermediate |
| Amine-Molecule | 1:1 to 1:10 (Linker:Amine) | Conjugation to the activated linker |
Note: These ratios are starting points and should be optimized for your specific application.
Visual Troubleshooting Guides
Below are diagrams to help visualize the experimental workflow and troubleshoot common issues.
References
Technical Support Center: Improving PROTAC Solubility with Bis-CH2-PEG2-acid
Welcome to the technical support center for utilizing Bis-CH2-PEG2-acid in your Proteolysis Targeting Chimera (PROTAC) research. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges related to PROTAC solubility and synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it improve my PROTAC's solubility?
A1: this compound is a short, hydrophilic, homobifunctional linker used in the synthesis of PROTACs.[1] It consists of a two-unit polyethylene glycol (PEG) chain flanked by two carboxylic acid groups.[2] The incorporation of the PEG motif increases the hydrophilicity of the final PROTAC molecule, which can significantly improve its aqueous solubility.[3][4] This is a common strategy to address the poor solubility often associated with large, hydrophobic PROTAC molecules.[5]
Q2: When should I choose a short PEG linker like this compound over a longer PEG chain or an alkyl linker?
A2: The choice of linker is critical and depends on the specific target protein and E3 ligase pair.
-
Short PEG Linkers (like this compound): These are beneficial when the binding pockets of the target protein and E3 ligase are in close proximity. A shorter linker can lead to a more stable ternary complex. While longer linkers are often associated with higher degradation efficiency, potent PROTACs with linkers as short as three atoms have been reported.
-
Longer PEG Linkers: These may be necessary if the binding sites are further apart. However, excessively long linkers can lead to inefficient ubiquitination.
-
Alkyl Linkers: These are more hydrophobic and can sometimes enhance cell permeability. However, they may negatively impact aqueous solubility. Exchanging an alkyl chain for a PEG linker has been shown to impact PROTAC activity, highlighting the importance of linker composition.
Q3: Can the this compound linker affect the cell permeability of my PROTAC?
A3: Yes, the linker composition significantly influences cell permeability. While the hydrophilicity of PEG linkers can improve solubility, it may also hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially improving cell permeability. The overall effect on permeability is a complex balance of factors and often needs to be determined empirically.
Q4: What are the main challenges when using a homobifunctional linker like this compound?
A4: The primary challenge is controlling the reactivity of the two identical functional groups (carboxylic acids) to ensure the desired sequential conjugation to the E3 ligase ligand and the target protein ligand. Uncontrolled reactions can lead to the formation of undesired products such as homodimers of the E3 ligase ligand or the target protein ligand, as well as polymeric structures. This makes purification of the final PROTAC more complex.
Troubleshooting Guide
Issue 1: Poor Solubility of the Final PROTAC Compound
-
Symptom: The purified PROTAC precipitates out of aqueous buffers (e.g., PBS, cell culture media) or shows low solubility in organic solvents like DMSO.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient hydrophilicity | While the PEG2 linker adds hydrophilicity, it may not be sufficient for highly lipophilic PROTACs. Consider synthesizing analogs with longer PEG chains (e.g., PEG3, PEG4). |
| Aggregation | High concentrations of PROTACs can lead to aggregation. Try to work with lower concentrations. The use of formulation strategies such as amorphous solid dispersions or lipid-based formulations can also help to prevent aggregation and improve solubility. |
| Incorrect pH | The solubility of PROTACs with ionizable groups can be pH-dependent. Experiment with different pH values for your buffers to find the optimal solubility. |
| Salt concentration | Adjusting the salt concentration of the buffer can sometimes improve solubility by shielding electrostatic interactions that may lead to aggregation. |
Issue 2: Low Yield or Complex Mixture During Synthesis
-
Symptom: LC-MS analysis of the reaction mixture shows multiple products, including starting materials, homodimers, and the desired PROTAC, resulting in a low yield of the final product.
-
Possible Causes & Solutions:
| Cause | Solution |
| Lack of chemoselectivity | Both carboxylic acid groups of the linker are reacting simultaneously. Employ a sequential synthesis strategy. One approach is to use a large excess of the first ligand to favor the mono-substituted product, followed by purification and then reaction with the second ligand. Alternatively, a protection/deprotection strategy for one of the carboxylic acids can be employed, though this adds synthetic steps. |
| Inefficient coupling reaction | The amide bond formation is not going to completion. Optimize your coupling conditions. Ensure you are using an appropriate coupling reagent (e.g., HATU, HBTU) and base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF). Monitor the reaction progress by LC-MS. |
| Difficult purification | The desired PROTAC has similar retention characteristics to the byproducts. Utilize preparative reverse-phase HPLC for purification. A gradient of water and acetonitrile with a modifier like TFA is often effective for separating complex mixtures of PROTACs. |
Issue 3: No or Poor Target Degradation
-
Symptom: Western blot analysis shows no significant reduction in the target protein levels after treating cells with the synthesized PROTAC.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect linker length | The PEG2 linker may be too short to allow for the formation of a stable ternary complex between the target protein and the E3 ligase. Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG3, PEG4) to find the optimal length. |
| Low cell permeability | The PROTAC is not efficiently entering the cells. While PEG linkers can sometimes aid in this, it's not guaranteed. Consider linker modifications to balance hydrophilicity and lipophilicity, or explore formulation strategies to improve cellular uptake. |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex. Perform a dose-response experiment over a wide range of concentrations to check for a bell-shaped curve, which is indicative of the hook effect. |
Experimental Protocols
Protocol 1: Sequential Synthesis of a PROTAC using this compound
This protocol outlines a general, two-step approach for synthesizing a PROTAC using a homobifunctional di-acid linker. This method relies on carefully controlling the stoichiometry in the first step to favor the mono-substituted intermediate.
Step 1: Mono-amidation of this compound with an Amine-Functionalized E3 Ligase Ligand
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Activation: In a separate flask, dissolve this compound (5.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (5.0 eq) and a non-nucleophilic base like DIPEA (10.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid groups.
-
Coupling: Slowly add the pre-activated linker solution to the E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS to check for the formation of the mono-substituted product and the consumption of the E3 ligase ligand.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-amido-PEG2-acid intermediate.
Step 2: Amide Coupling of the Intermediate with an Amine-Functionalized Target Protein Ligand
-
Reaction Setup: Dissolve the purified mono-amido-PEG2-acid intermediate (1.0 eq) and the amine-functionalized target protein ligand (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Coupling: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
-
Work-up and Purification: Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC using preparative reverse-phase HPLC to obtain a high-purity product.
Protocol 2: Aqueous Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the purified PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Create a series of dilutions of the PROTAC in DMSO.
-
Aqueous Buffer Addition: Add a fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final test concentrations. The final concentration of DMSO should be kept low and consistent across all samples (e.g., <1%).
-
Equilibration: Incubate the samples at room temperature for a set period (e.g., 2-4 hours) to allow for equilibration.
-
Visual Inspection: Visually inspect each sample for any signs of precipitation.
-
Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate. Measure the concentration of the PROTAC remaining in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
Data Presentation
Table 1: Illustrative Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) in PBS (pH 7.4) |
| PROTAC-Alkyl | 8-atom alkyl chain | 850 | 5.2 | < 1 |
| PROTAC-PEG2 | This compound | 898 | 4.5 | 15 |
| PROTAC-PEG4 | 14-atom PEG chain | 986 | 3.8 | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on general trends observed in PROTAC development. Actual values will vary depending on the specific E3 ligase and target protein ligands used.
Visualizations
Caption: Sequential synthesis workflow for a PROTAC using a di-acid linker.
Caption: Decision tree for troubleshooting poor PROTAC solubility.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Technical Support Center: Preventing Aggregation of Bis-CH2-PEG2-acid Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation when working with Bis-CH2-PEG2-acid conjugates.
Understanding this compound and Aggregation
This compound is a homobifunctional crosslinker used in bioconjugation, often for the development of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[][2] Its structure consists of a short polyethylene glycol (PEG) chain flanked by methylene groups, with terminal carboxylic acid reactive groups. While the PEG component enhances hydrophilicity to improve the solubility of conjugated molecules, the bifunctional nature of the linker carries an inherent risk of intermolecular cross-linking, which can lead to the formation of soluble or insoluble aggregates.[3][4][5] Aggregate formation is a critical quality attribute to control, as it can negatively impact the efficacy and safety of therapeutic proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using this compound?
A1: Aggregation of this compound conjugates can stem from several factors:
-
Intermolecular Cross-linking: As a homobifunctional linker, if both ends of the this compound molecule react with different protein/molecule partners, it can lead to the formation of dimers, oligomers, and larger aggregates.
-
Hydrophobic Interactions: While the PEG linker is hydrophilic, the molecules being conjugated may possess hydrophobic regions that become exposed during the conjugation process or due to conformational changes, leading to self-association and aggregation.
-
Suboptimal Reaction Conditions: Incorrect pH, high concentrations of reactants, or inappropriate buffer systems during the conjugation reaction can promote aggregation.
-
Instability of the Conjugate: The final conjugate itself may have a propensity to aggregate over time, during purification, or under specific storage conditions.
Q2: How does the "CH2" group in this compound affect its properties compared to Bis-PEG2-acid?
A2: The addition of methylene (-CH2-) groups adjacent to the PEG chain can subtly increase the hydrophobicity of the linker. While the short PEG2 segment provides hydrophilicity, the flanking methylene groups may slightly alter the linker's interaction with the surrounding aqueous environment and the conjugated molecules. This could potentially influence the solubility and aggregation propensity of the final conjugate, though the effect is generally minor for such a short linker.
Q3: What are the optimal pH conditions for conjugating this compound to a primary amine?
A3: The conjugation of a carboxylic acid to a primary amine using EDC/NHS chemistry is a two-step process with distinct optimal pH ranges:
-
Carboxylic Acid Activation: The activation of the carboxyl groups on this compound with EDC and NHS (or Sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
-
Amine Coupling: The subsequent reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH of 7.0-8.5 . Phosphate-buffered saline (PBS) is a widely used buffer for this step.
Q4: Can I perform the conjugation as a one-step reaction?
A4: While a one-step reaction is possible, a two-step procedure is generally recommended to minimize side reactions and improve efficiency. The two-step process involves activating the carboxyl groups first, followed by the addition of the amine-containing molecule. This prevents the EDC from directly reacting with the amine on your target molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitation During Conjugation | High concentration of reactants. | Decrease the concentration of the protein/molecule and/or the this compound linker. |
| Protein instability in the reaction buffer. | Ensure the protein is soluble and stable at the chosen pH and temperature. Consider adding stabilizing excipients. | |
| Inappropriate buffer. | Use non-amine and non-carboxylate buffers like MES for the activation step. | |
| Low Conjugation Efficiency | Inactive EDC or NHS reagents. | Use fresh, high-quality EDC and NHS. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH for activation or coupling. | Strictly adhere to the recommended pH ranges for each step (pH 4.5-6.0 for activation, pH 7.0-8.5 for coupling). | |
| Hydrolysis of activated ester. | Perform the coupling step immediately after the activation and removal of excess EDC/NHS. | |
| High Levels of Soluble Aggregates in Final Product | Intermolecular cross-linking. | Optimize the molar ratio of linker to the target molecule. A lower linker-to-molecule ratio can favor intramolecular or mono-conjugation. Consider a stepwise addition of the linker to the reaction mixture. |
| Hydrophobic interactions. | Add stabilizing excipients to the reaction and purification buffers (see table below). | |
| Instability during purification. | Perform purification steps at a lower temperature (e.g., 4°C). Use a mobile phase for size exclusion chromatography that is known to be stabilizing for your molecule. |
Strategies and Protocols to Prevent Aggregation
Optimization of Conjugation Reaction Conditions
A critical first step in preventing aggregation is to optimize the conditions of the conjugation reaction itself.
Workflow for Optimizing Conjugation and Minimizing Aggregation
Caption: A workflow for optimizing the two-step EDC/NHS conjugation of this compound to minimize aggregation.
Use of Stabilizing Excipients
The inclusion of stabilizing excipients in the reaction and purification buffers can significantly reduce aggregation. These additives work by various mechanisms, including preferential exclusion, masking hydrophobic surfaces, and reducing surface tension.
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Stabilize protein structure through preferential hydration. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions and aggregation. |
| Non-ionic Surfactants (e.g., Polysorbate 80) | 0.01-0.05% (v/v) | Reduce surface-induced aggregation and stabilize proteins. |
Experimental Protocols for Aggregate Analysis
Quantitative analysis of aggregates is crucial for assessing the success of your conjugation and stabilization strategies. The following are detailed protocols for key analytical techniques.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to separate and quantify soluble aggregates based on their size and determine their absolute molecular weight.
Experimental Protocol: SEC-MALS for Aggregate Analysis
-
System Preparation:
-
Equilibrate the SEC column (e.g., a silica-based column with a pore size appropriate for your conjugate) and MALS/RI detectors with a filtered and degassed mobile phase.
-
The mobile phase should be optimized for your conjugate's stability (e.g., PBS with 150 mM NaCl, pH 7.4).
-
-
Sample Preparation:
-
Filter the conjugate sample through a 0.1 or 0.22 µm syringe filter to remove large, insoluble aggregates.
-
Dilute the sample to an appropriate concentration (typically 0.5-2 mg/mL) in the mobile phase.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated SEC system.
-
Collect data from the UV, MALS, and RI detectors simultaneously.
-
-
Data Analysis:
-
Use appropriate software (e.g., ASTRA) to analyze the data.
-
Determine the molecular weight of each eluting peak. Peaks eluting earlier than the monomer are aggregates (dimers, trimers, etc.).
-
Quantify the percentage of monomer, aggregates, and any fragments based on the peak areas from the RI or UV chromatogram.
-
Logical Workflow for SEC-MALS Data Analysis
Caption: The process of analyzing SEC-MALS data to identify and quantify aggregates in a conjugate sample.
Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique for measuring the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
Experimental Protocol: DLS for Aggregate Detection
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter directly into a clean, dust-free cuvette.
-
Use a sample concentration that gives an appropriate scattering intensity (typically 0.1-1 mg/mL for proteins).
-
-
Instrument Setup:
-
Set the appropriate temperature and solvent viscosity parameters in the software.
-
Allow the sample to equilibrate to the set temperature in the instrument.
-
-
Measurement:
-
Perform multiple measurements (e.g., 10-20 acquisitions) to ensure reproducibility.
-
-
Data Interpretation:
-
Analyze the size distribution plot. A monomodal peak indicates a homogenous sample (monomer). The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
The Polydispersity Index (PDI) provides a measure of the heterogeneity of the sample. A PDI < 0.2 is generally considered monodisperse.
-
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by a cross-β sheet structure. While not all aggregates have this structure, it can be a useful screening tool.
Experimental Protocol: Thioflavin T Assay
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). This should be prepared fresh and filtered.
-
Prepare a working solution of ThT in a suitable buffer (e.g., 25 µM ThT in PBS, pH 7.4).
-
-
Assay Procedure:
-
In a black 96-well plate, add your conjugate sample (and controls) to the wells.
-
Add the ThT working solution to each well.
-
Incubate the plate in the dark for a short period (e.g., 5-10 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity compared to a monomeric control sample is indicative of the presence of fibrillar aggregates.
-
By implementing these troubleshooting strategies, optimizing reaction conditions, and utilizing appropriate analytical techniques, researchers can effectively minimize and characterize the aggregation of this compound conjugates, leading to more robust and reliable experimental outcomes.
References
Technical Support Center: Optimizing Bis-CH2-PEG2-acid Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Bis-CH2-PEG2-acid linker length in the formation of ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in PROTAC-mediated ternary complex formation?
A1: The this compound linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the linker are critical for achieving an optimal spatial arrangement between the two proteins, which is necessary for efficient ubiquitination and subsequent degradation of the target protein.
Q2: How does the length of the this compound linker impact the efficiency of ternary complex formation and protein degradation?
A2: The length of the linker is a critical parameter that requires careful optimization.
-
If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. This can result in a less stable ternary complex and reduced degradation efficiency. Therefore, a systematic evaluation of different linker lengths is often necessary to identify the optimal length for a specific target and E3 ligase pair.
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex. While linker length doesn't directly cause the hook effect, a well-optimized linker that promotes a highly stable and cooperative ternary complex can sometimes mitigate it by favoring the formation of the ternary complex over the binary ones.
Q4: What is the cooperativity factor (α) and why is it important in ternary complex formation?
A4: The cooperativity factor (α) is a quantitative measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity.
-
α > 1 indicates positive cooperativity: The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
-
α < 1 indicates negative cooperativity: The formation of the binary complex hinders the binding of the second protein.
-
α = 1 indicates no cooperativity. A high positive cooperativity is often a desirable characteristic for a PROTAC, as it signifies a stable and well-formed ternary complex, which generally correlates with more efficient protein degradation.
Troubleshooting Guides
Problem 1: Good binary binding to both the target protein and E3 ligase, but no significant degradation of the target protein.
-
Possible Cause 1: Suboptimal Linker Length. The linker may not be the appropriate length to facilitate a productive ternary complex, even with good binary affinities.
-
Troubleshooting Step: Synthesize and test a series of PROTACs with varying lengths of the this compound linker (e.g., PEG1, PEG3, PEG4).
-
-
Possible Cause 2: Unproductive Ternary Complex Geometry. The linker may hold the target protein and E3 ligase in an orientation that is not conducive to ubiquitination of the target protein's lysine residues.
-
Troubleshooting Step: In addition to varying linker length, consider altering the attachment points of the linker on the warhead or the E3 ligase ligand.
-
-
Possible Cause 3: Poor Cell Permeability. The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Step: Perform cell permeability assays. If permeability is low, modifications to the linker or the ligands to improve physicochemical properties may be necessary.
-
Problem 2: A pronounced "hook effect" is observed at high PROTAC concentrations.
-
Possible Cause: Formation of non-productive binary complexes. This is the inherent cause of the hook effect.
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Troubleshooting Step 1: Adjust PROTAC Concentration. For cellular degradation assays, use a wider range of concentrations, including lower concentrations, to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.
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Troubleshooting Step 2: Enhance Cooperativity. If possible, re-engineer the PROTAC to improve positive cooperativity. This can sometimes be achieved by modifying the linker to promote favorable protein-protein interactions between the target and the E3 ligase.
-
Problem 3: Inconsistent or non-reproducible results in cellular degradation assays.
-
Possible Cause 1: Cell Health and Passage Number. Variations in cell health, confluency, or passage number can affect the efficiency of the ubiquitin-proteasome system.
-
Troubleshooting Step: Standardize cell culture conditions, including seeding density and passage number, for all experiments.
-
-
Possible Cause 2: PROTAC Stability. The PROTAC may be unstable in the cell culture medium.
-
Troubleshooting Step: Assess the stability of the PROTAC in the relevant medium over the time course of the experiment.
-
-
Possible Cause 3: Off-Target Effects. At higher concentrations, the PROTAC may have off-target effects that impact cell viability and protein degradation pathways.
-
Troubleshooting Step: Include a non-degrading control PROTAC (e.g., with an inactive E3 ligase ligand) to assess off-target effects.
-
Quantitative Data Presentation
Note: The following tables present illustrative data based on typical findings in PROTAC linker optimization studies. Specific values for a given system will need to be determined experimentally.
Table 1: Biophysical Characterization of Ternary Complex Formation with Varying Bis-CH2-PEG-acid Linker Lengths
| Linker | Binary KD (Target) (nM) | Binary KD (E3 Ligase) (nM) | Ternary KD (nM) | Cooperativity (α) |
| Bis-CH2-PEG1 -acid | 50 | 150 | 80 | 1.88 |
| Bis-CH2-PEG2 -acid | 55 | 140 | 25 | 5.60 |
| Bis-CH2-PEG3 -acid | 60 | 160 | 45 | 3.56 |
| Bis-CH2-PEG4 -acid | 65 | 170 | 90 | 1.89 |
Table 2: Cellular Degradation Efficiency with Varying Bis-CH2-PEG-acid Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| Bis-CH2-PEG1 -acid | 250 | 60 |
| Bis-CH2-PEG2 -acid | 50 | 95 |
| Bis-CH2-PEG3 -acid | 150 | 85 |
| Bis-CH2-PEG4 -acid | 400 | 55 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the binding affinities and kinetics of binary and ternary complexes and to calculate the cooperativity factor (α).
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the binary dissociation constant (KD_binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation, including the ternary dissociation constant (KD_ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor using the formula: α = KD_binary / KD_ternary .
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation.
Methodology:
-
Binary Titration (PROTAC into E3 Ligase):
-
Place the E3 ligase solution in the ITC cell.
-
Titrate the PROTAC solution from the syringe into the cell.
-
Analyze the data to determine the binary binding affinity (KD1) and enthalpy (ΔH1).
-
-
Binary Titration (PROTAC into Target Protein):
-
Place the target protein solution in the ITC cell.
-
Titrate the PROTAC solution into the cell.
-
Analyze the data to determine the binary binding affinity (KD2) and enthalpy (ΔH2).
-
-
Ternary Titration:
-
Place the E3 ligase solution pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into the cell.
-
Analyze the data to determine the apparent ternary binding affinity (KD_app_ternary).
-
-
Cooperativity Calculation:
-
The cooperativity factor can be calculated from the binding affinities obtained.
-
Protocol 3: Cellular Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the total protein concentration in each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations
Caption: PROTAC-mediated ternary complex formation pathway.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Logical relationship explaining the "hook effect".
side reactions of Bis-CH2-PEG2-acid and how to avoid them
Welcome to the Technical Support Center for Bis-CH2-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinker containing two carboxylic acid groups at either end of a short polyethylene glycol (PEG) chain. Its primary application is in bioconjugation, where it is used to link molecules containing primary amine groups, such as proteins, peptides, or other ligands, through the formation of stable amide bonds.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate.[4][5] It is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the most common side reactions when using this compound in a coupling reaction?
The most common side reactions occur during the activation of the carboxylic acid groups, typically with carbodiimide reagents like EDC in the presence of N-hydroxysuccinimide (NHS). These include:
-
Hydrolysis of the activated ester: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, which reverts it back to the original carboxylic acid, reducing the efficiency of the conjugation reaction.
-
N-acylurea formation: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, can rearrange to a stable and unreactive N-acylurea byproduct. This consumes the activated linker and can be difficult to remove during purification.
-
Polymerization/Cross-linking: As a bifunctional linker, if both carboxylic acid groups are activated, it can lead to the formation of polymers or cross-linked products, especially when reacting with molecules that have multiple amine groups.
-
Intramolecular Cyclization/Anhydride Formation: Although less common for flexible short-chain PEGs, there is a theoretical possibility of intramolecular reactions, such as the formation of a cyclic anhydride, particularly if one carboxyl group is activated and reacts with the other.
Q3: How does pH affect the side reactions of this compound?
The pH of the reaction buffer is a critical factor. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (around 4.5-6.0). However, the reaction of the resulting NHS ester with a primary amine is most efficient at a slightly basic pH (7.2-8.5). The rate of hydrolysis of the NHS ester also increases significantly with higher pH. For example, the half-life of a PEG-NHS ester can be over 120 minutes at pH 7.4, but drop to under 9 minutes at pH 9.0. Therefore, a two-step reaction with a pH shift is often recommended to balance activation efficiency and minimize hydrolysis.
Q4: Can this compound undergo esterification with my molecule?
If your target molecule contains hydroxyl (-OH) groups in addition to amine groups, there is a possibility of ester formation as a side reaction, especially if a large excess of the activated linker is used. However, the reaction of the NHS ester with primary amines is generally much faster and more efficient than with alcohols. To minimize this, it is important to control the stoichiometry of the reactants and the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of activated linker: The NHS ester of this compound is moisture-sensitive. 2. Inactive coupling reagents: EDC and NHS are prone to degradation if not stored properly. 3. Suboptimal pH: Incorrect pH for either the activation or coupling step can significantly reduce efficiency. 4. Presence of primary amine buffers: Buffers like Tris or glycine will compete with the target molecule for the activated linker. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the amine-containing molecule as soon as possible after the activation step. 2. Use fresh, high-quality EDC and NHS. Store them in a desiccator. 3. Use a two-step, one-pot reaction. Perform the activation at pH 4.5-6.0 (e.g., in MES buffer) for 15-30 minutes, then raise the pH to 7.2-8.0 (e.g., by adding PBS) for the coupling step. 4. Use non-amine-containing buffers such as MES, HEPES, or phosphate buffers. |
| Presence of a Major, Unwanted Side Product | 1. N-acylurea formation: This is a common byproduct of EDC chemistry. 2. Polymerization: Due to the bifunctional nature of the linker. | 1. Optimize the molar ratio of EDC to the carboxylic acid. Using NHS helps to suppress this side reaction by trapping the O-acylisourea intermediate. Adding pyridine to the reaction may also help suppress N-acylurea formation. 2. Control the stoichiometry of the reactants. Use a molar excess of the molecule to be conjugated relative to the this compound to favor the formation of the desired 1:1 conjugate. |
| Difficulty in Purifying the Final Conjugate | 1. Similar polarity of product and N-acylurea byproduct: Makes separation by chromatography challenging. 2. Presence of high molecular weight polymers: Can co-elute with the desired product. | 1. Optimize the reaction to minimize N-acylurea formation. For purification, consider using a different chromatography technique (e.g., ion exchange if applicable) or a different solvent system for reverse-phase HPLC. 2. Use size-exclusion chromatography to separate the desired conjugate from high molecular weight aggregates. |
| Precipitation during the reaction | 1. Protein Aggregation: The addition of reagents or a change in pH can cause the protein to precipitate. 2. High concentration of EDC: In some cases, a large excess of EDC can cause precipitation. | 1. Ensure the protein is soluble and stable in the chosen reaction buffers. Consider including additives like arginine to prevent aggregation. 2. If precipitation is observed with a large excess of EDC, try reducing the concentration. |
Quantitative Data on Side Reactions
| PEG-NHS Ester Type | Hydrolysis Half-life at pH 8.0, 25°C (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Data adapted from Laysan Bio, Inc. |
Note: The hydrolysis half-life typically triples when the pH is lowered by one unit. The rate of reaction with an amine (aminolysis) generally parallels the rate of hydrolysis.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Amide Coupling of this compound to a Primary Amine
This protocol describes a general method for conjugating this compound to a molecule containing a primary amine (e.g., a protein) using EDC/NHS chemistry.
Materials:
-
This compound
-
Molecule with primary amine (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare a solution of your amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a reaction vial, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS relative to the carboxylic acid groups of this compound.
-
Vortex briefly and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of your amine-containing molecule. A 5- to 20-fold molar excess of the linker to the target molecule is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Analysis of Reaction Products by LC-MS
This protocol provides a general method for analyzing the reaction mixture to identify the desired product and potential side products.
Materials:
-
Reaction mixture from Protocol 1
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the quenched reaction mixture with Mobile Phase A.
-
-
HPLC Separation:
-
Inject the diluted sample onto the C18 column.
-
Elute the components using a gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent by mass spectrometry in positive ion mode.
-
Identify the desired conjugate by its expected mass-to-charge ratio (m/z).
-
Search for the m/z values of potential side products, such as the N-acylurea derivative of this compound and any unreacted starting materials.
-
Visualizations
Caption: Workflow for the two-step, one-pot amide coupling of this compound.
Caption: Key reaction pathways and side reactions in EDC/NHS coupling of this compound.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. purepeg.com [purepeg.com]
Technical Support Center: Bis-CH2-PEG2-acid Conjugation
Welcome to the technical support center for Bis-CH2-PEG2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the critical impact of pH during the conjugation process. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
The conjugation of this compound, a hydrophilic, dicarboxylic acid crosslinker, to molecules containing primary amines (e.g., proteins, peptides, or antibodies) is typically achieved using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The pH of the reaction environment is the most critical parameter influencing the efficiency, specificity, and overall yield of this conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the overall EDC/NHS conjugation reaction?
A1: There is no single optimal pH for the entire process. The reaction is divided into two distinct steps, each with its own optimal pH range.
-
Step 1 (Activation): The activation of the carboxylic acid groups on this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0 .[1][2][3]
-
Step 2 (Coupling): The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][2]
Q2: Why are different pH values required for the activation and coupling steps?
A2: The different pH optima are necessary to maximize the efficiency of each step while minimizing side reactions.
-
The activation step with EDC is most effective under acidic conditions.
-
The coupling step requires the primary amine of the target molecule to be in its deprotonated, nucleophilic state (-NH2), which is favored at pH values above neutral. At acidic pH, the amine is protonated (-NH3+) and non-reactive.
Q3: What are the recommended buffers for this reaction?
A3: It is critical to use buffers that do not contain competing functional groups (primary amines or carboxylates).
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS), Borate buffer, or Sodium Bicarbonate buffer are frequently used.
-
Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will directly compete with the reactants, reducing conjugation efficiency.
Q4: What is the primary side reaction, and how does pH influence it?
A4: The primary competing side reaction is the hydrolysis of the reactive intermediates. The O-acylisourea intermediate formed by EDC is highly unstable in water, and the more stable NHS-ester is also susceptible to hydrolysis. The rate of NHS-ester hydrolysis increases dramatically with rising pH. This makes the coupling step a trade-off: the pH must be high enough to deprotonate the target amine but not so high that the NHS-ester hydrolyzes before it can react.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| 1. Low or No Conjugation Yield | Suboptimal pH: The pH for either the activation or coupling step was incorrect. | Verify the pH of your buffers. Use a two-step protocol: activate at pH 4.5-6.0, then adjust the pH to 7.2-8.5 for the coupling step. |
| Hydrolysis of NHS-Ester: The pH of the coupling buffer was too high, or the reaction time was too long, leading to excessive hydrolysis. | Perform the coupling reaction at the lower end of the optimal range (e.g., pH 7.2-8.0). Reduce the reaction time or perform the reaction at 4°C. | |
| Degraded Reagents: EDC and NHS are moisture-sensitive and lose activity if not stored properly. | Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. | |
| Competing Nucleophiles: The reaction buffer contained primary amines (e.g., Tris, glycine). | Use a non-amine, non-carboxylate buffer like PBS or Borate for the coupling step. | |
| 2. Precipitation During Reaction | High EDC Concentration: A large excess of EDC can sometimes cause protein precipitation. | If precipitation is observed, try reducing the molar excess of EDC used in the activation step. |
| Protein Aggregation: The target protein may be unstable at the pH used or due to the addition of reagents. | Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting the reaction. | |
| 3. Inconsistent Results | Poor pH Control: The pH meter was not calibrated correctly, or buffer capacity was insufficient. | Ensure your pH meter is properly calibrated. If the reaction is large-scale, be aware that hydrolysis of the NHS ester can acidify the mixture; use a more concentrated buffer to maintain pH. |
Data Presentation: pH Effects on Conjugation
The efficiency of the conjugation is a balance between amine reactivity and NHS-ester stability. The tables below summarize the key quantitative parameters.
Table 1: Optimal pH Ranges for EDC/NHS Conjugation Steps
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer |
| Activation | This compound + EDC/NHS | 4.5 - 6.0 | MES |
| Coupling | Activated Linker + Amine-Molecule | 7.0 - 8.5 | PBS, Borate, Bicarbonate |
Table 2: pH-Dependent Hydrolysis of NHS-Ester Intermediate
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0-4 °C | 4 - 5 hours | |
| 8.0 | Room Temp | ~1 hour | |
| 8.6 | 4 °C | ~10 minutes |
Experimental Protocols
This section provides a detailed two-step methodology for conjugating this compound to an amine-containing protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Protocol:
Step 1: Activation of this compound (pH 5.5)
-
Prepare Reagents: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of all reagents.
-
Dissolve Linker: Dissolve this compound in Activation Buffer to the desired concentration.
-
Add EDC and NHS: Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate: React for 15-30 minutes at room temperature to form the amine-reactive NHS-ester.
Step 2: Conjugation to Amine-Containing Protein (pH 7.4)
-
Prepare Protein: Dissolve the target protein in the Coupling Buffer (PBS, pH 7.4).
-
Combine: Immediately add the activated this compound solution from Step 1 to the protein solution.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may need to be determined empirically.
-
Quench Reaction (Optional): To stop the reaction and consume any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts (e.g., unreacted linker, EDC, NHS, quenching buffer) by running the reaction mixture through a desalting column or via dialysis, using a suitable storage buffer.
Visualizations
The following diagrams illustrate the chemical pathways and logical workflows described in this guide.
Caption: Chemical pathway of EDC/NHS conjugation showing the two-step pH-dependent mechanism.
Caption: Troubleshooting workflow for low yield in this compound conjugation experiments.
References
Technical Support Center: Purifying PROTACs with Bis-CH2-PEG2-acid
Welcome to the technical support center for challenges in purifying PROTACs (Proteolysis Targeting Chimeras) featuring the Bis-CH2-PEG2-acid linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing PROTACs with a this compound linker?
A1: The synthesis process can result in a complex mixture of components. Common impurities include unreacted starting materials (the E3 ligase ligand and the protein of interest ligand), excess this compound linker, and various reaction byproducts.[1] Specifically, with PEG-based PROTACs, a notable byproduct can arise from nucleophilic acyl substitution, which may co-elute with the desired product during HPLC purification.[1] Incomplete reactions can also lead to the presence of partially synthesized PROTACs.
Q2: Why is the purification of PROTACs containing a PEG linker, such as this compound, particularly challenging?
A2: The purification of these PROTACs presents several difficulties. PROTACs themselves are often large molecules with high molecular weight and hydrophobicity, making them inherently challenging to handle.[1] The addition of a polyethylene glycol (PEG) chain, while beneficial for solubility, adds another layer of complexity to purification.[1] PEG is a hydrophilic and neutral polymer, which can mask the physicochemical differences between the desired PROTAC and impurities, making separation difficult.[1] This is especially true for separating the final product from unreacted starting materials or other PEGylated species.
Q3: What are the primary sources of low yield during the purification of my this compound PROTAC?
A3: Low yields can stem from several factors. Incomplete coupling reactions during synthesis are a primary cause. Additionally, the inherent instability of some PROTACs can lead to degradation during the purification process. Aggregation of the PROTAC is another significant issue; aggregated material is often lost during filtration or chromatography. For PEGylated PROTACs, suboptimal reaction conditions such as incorrect stoichiometry, reaction time, temperature, or pH can lead to incomplete PEGylation and consequently, a lower yield of the desired product.
Q4: My PROTAC appears to be aggregating during purification. What could be causing this and how can I prevent it?
A4: Aggregation in PROTACs, especially those with hydrophobic moieties, is a common problem. For PEGylated PROTACs, hydrophobic interactions between molecules can drive aggregation. This can be exacerbated by high concentrations of the PROTAC during purification steps. To mitigate aggregation, consider optimizing the buffer conditions, such as adjusting the pH and ionic strength. The addition of excipients like arginine to the purification buffers can also help reduce protein-protein interactions and minimize aggregation.
Troubleshooting Guides
Issue 1: Co-elution of Impurities with the Desired PROTAC
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Impurity and Product | Optimize the gradient in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A shallower gradient can improve resolution between closely eluting species. |
| Consider using a different stationary phase for your HPLC column (e.g., C4, C8, or C18) to alter the selectivity of the separation. | |
| Presence of Positional Isomers | High-resolution techniques such as analytical scale RP-HPLC or Ion-Exchange Chromatography (IEX) may be necessary to separate positional isomers. |
| Byproducts from Linker Chemistry | If a byproduct from a nucleophilic acyl substitution is suspected, modifying the synthetic route or purification strategy may be necessary. |
Issue 2: Low Recovery of PROTAC After Purification
| Possible Cause | Troubleshooting Steps |
| Product Aggregation | See the troubleshooting guide for "Product Aggregation" below. |
| Incomplete Reaction | Optimize the coupling reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH). |
| Adsorption to Purification Resin/Column | Evaluate different chromatography resins or columns. Non-specific binding can be a source of product loss. |
| Product Instability | Perform purification steps at a lower temperature to minimize degradation. |
| If using RP-HPLC, which can be harsh, consider alternative, less denaturing techniques like Hydrophobic Interaction Chromatography (HIC). |
Issue 3: Product Aggregation During Purification
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Add excipients like arginine to the purification buffers to disrupt protein-protein interactions. |
| Optimize the buffer pH to be further from the isoelectric point (pI) of the PROTAC, which can increase solubility. | |
| Adjust the ionic strength of the buffer; sometimes higher salt concentrations can mitigate aggregation. | |
| High Product Concentration | Reduce the concentration of the PROTAC solution being loaded onto the chromatography column. |
| Denaturation During Purification | Avoid harsh elution conditions in affinity chromatography. A gradual elution gradient is often gentler than a step elution. |
| If possible, perform purification at lower temperatures to maintain the stability of the PROTAC. |
Quantitative Data Summary
The following tables provide illustrative data on how PEG linker length can influence the efficacy of PROTACs. While this data is not specific to the this compound linker, it highlights the critical role of the linker in PROTAC performance.
Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficacy (Illustrative)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | >1000 | <20 |
| PROTAC B | PEG2 | 500 | 55 |
| PROTAC C | PEG4 | 250 | 70 |
| Data is illustrative and compiled from various sources in the literature. |
Table 2: Physicochemical Properties of PROTACs with Different Linker Types (Illustrative)
| PROTAC Linker Type | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Alkyl | 5.8 | 120 | 2 | 8 |
| PEG2 | 4.5 | 150 | 2 | 10 |
| PEG4 | 3.2 | 180 | 2 | 12 |
| Data compiled from publicly available research. |
Experimental Protocols
Protocol 1: Two-Step Purification of a this compound PROTAC
This protocol outlines a general approach for purifying a PROTAC containing the this compound linker, starting with an initial cleanup by Size Exclusion Chromatography (SEC) followed by a high-resolution polishing step using RP-HPLC.
Step 1: Size Exclusion Chromatography (SEC) - Initial Cleanup
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted linker and reaction byproducts.
-
Column: A suitable SEC column with a fractionation range appropriate for the molecular weight of the PROTAC.
-
Mobile Phase: A buffer in which the PROTAC is soluble and stable, for example, Phosphate Buffered Saline (PBS) or a buffer containing a moderate salt concentration.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Dissolve the crude PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulate matter.
-
Inject the filtered sample onto the equilibrated column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions and analyze them by a suitable method (e.g., UV absorbance at 280 nm, LC-MS) to identify the fractions containing the PROTAC.
-
Pool the fractions containing the desired product.
-
Step 2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
-
Objective: To achieve high purity by separating the target PROTAC from closely related impurities.
-
Column: A C4, C8, or C18 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the pooled and partially purified sample from the SEC step.
-
Elute the product using a linear gradient of Mobile Phase B. The gradient should be optimized to achieve the best separation of the PROTAC from its impurities.
-
Monitor the elution profile using a UV detector and collect the peak corresponding to the pure PROTAC.
-
Confirm the identity and purity of the collected fraction using LC-MS and/or NMR.
-
Lyophilize the collected fractions to remove the solvent and obtain the purified PROTAC.
-
Visualizations
Caption: A typical experimental workflow for the purification of a PROTAC synthesized with a this compound linker.
Caption: A logical troubleshooting workflow for addressing low purity issues during PROTAC purification.
References
Technical Support Center: Addressing Steric Hindrance with Bis-CH2-PEG2-acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Bis-CH2-PEG2-acid in your experiments, with a focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also commonly known as Bis-PEG2-acid, is a homobifunctional crosslinker.[1][2][3][4][5] Its structure contains two terminal carboxylic acid groups separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The IUPAC name for this compound is 3,3'-(ethane-1,2-diylbis(oxy))dipropionic acid. The hydrophilic PEG spacer enhances solubility in aqueous solutions.
Its primary applications include:
-
Bioconjugation: Linking two amine-containing biomolecules, such as proteins, peptides, or antibodies.
-
PROTACs Synthesis: Used as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs).
-
Drug Delivery: Incorporated into drug delivery systems to improve the solubility and stability of conjugates.
-
Surface Modification: Modifying surfaces for biosensors and other analytical tools.
Q2: How do I activate the carboxylic acid groups of this compound for conjugation?
A2: The terminal carboxylic acid groups of this compound are typically activated using a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to create a more stable, amine-reactive NHS ester. This activated ester can then efficiently react with primary amines on your target molecule to form a stable amide bond.
Q3: What is steric hindrance and how can a short linker like this compound contribute to it?
A3: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of bioconjugation, if a linker is too short, it may not provide enough space for two molecules to interact effectively, leading to steric clashes. This can prevent the successful formation of a ternary complex in PROTACs or hinder the binding of a conjugated antibody to its antigen. While PEG linkers are often used to reduce steric hindrance, a very short one like this compound may not offer sufficient separation between large biomolecules.
Q4: When should I choose a short linker like this compound versus a longer PEG linker?
A4: The choice of linker length is critical and often application-dependent.
-
Choose a short linker (like this compound) when:
-
The molecules to be conjugated are relatively small.
-
A more rigid connection between the two molecules is desired.
-
You are performing initial screening in PROTAC development, where a variety of linker lengths should be tested.
-
-
Choose a longer PEG linker when:
-
You are conjugating large, bulky molecules (e.g., antibodies) where steric hindrance is a significant concern.
-
Increased hydrophilicity and solubility of the final conjugate are required.
-
Greater flexibility between the conjugated molecules is needed to allow for optimal orientation and biological activity.
-
Troubleshooting Guides
Problem 1: Low Conjugation Yield
You observe a low yield of your final conjugate, as determined by methods like SDS-PAGE, HPLC, or mass spectrometry.
| Possible Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure your EDC and NHS/Sulfo-NHS are fresh and have been stored properly (at -20°C in a desiccator) as they are moisture-sensitive. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare activation solutions immediately before use. |
| Suboptimal Reaction pH | The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0), typically in a buffer like MES. The subsequent reaction of the NHS-ester with primary amines is most efficient at a physiological to slightly basic pH (7.2-8.0), often in a buffer like PBS or HEPES. A two-step protocol is recommended to optimize both reactions. |
| Hydrolysis of Activated Intermediates | The O-acylisourea intermediate and the NHS-ester are both susceptible to hydrolysis in aqueous solutions. Perform the conjugation reaction as quickly as possible after the activation step. If possible, consider performing the reaction in a non-aqueous solvent if your molecules are soluble and stable. |
| Steric Hindrance | The short PEG2 spacer may not provide enough reach for the activated carboxylic acid to access the target amine on a large or complex biomolecule. Consider using a longer PEG linker (e.g., Bis-PEG4-acid or longer) to increase the spatial separation between the molecules. |
| Incorrect Molar Ratio of Reagents | Use a molar excess of EDC and NHS over this compound during the activation step. Subsequently, use a molar excess of the activated linker over the amine-containing molecule to drive the reaction to completion. Typical starting molar excess ranges from 5 to 20-fold. |
Problem 2: Aggregation of the Final Conjugate
You observe precipitation or the formation of high-molecular-weight aggregates during or after the conjugation reaction.
| Possible Cause | Recommended Solution |
| Insufficient Hydrophilicity | While this compound provides some hydrophilicity, it may not be sufficient to solubilize a highly hydrophobic molecule. Using a longer PEG linker can significantly improve the water solubility of the final conjugate. |
| Intermolecular Crosslinking | If your target molecule has multiple amine groups, the homobifunctional nature of this compound can lead to the formation of intermolecular crosslinks and subsequent aggregation. To control this, use a lower molar ratio of the linker to the target molecule and perform the reaction at a lower concentration. |
| Protein Instability | The reaction conditions (pH, temperature, addition of reagents) may be causing your protein to denature and aggregate. Screen different buffer conditions and consider including stabilizing excipients. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
Objective: To covalently link a protein to another amine-containing molecule using this compound.
Materials:
-
This compound
-
Protein to be modified (in an amine-free buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Methodology:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to Protein
-
Immediately after activation, add the activated this compound solution to your protein solution (typically 1-5 mg/mL in Coupling Buffer). Use a 10- to 20-fold molar excess of the activated linker over the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-esters.
-
Purify the conjugate using a desalting column to remove excess linker and byproducts.
-
Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry).
Visualizations
Caption: Reaction mechanism for EDC/NHS activation of a carboxylic acid and subsequent conjugation to a primary amine.
References
Technical Support Center: Bis-CH2-PEG2-acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis-CH2-PEG2-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] Its primary applications are in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][] The PEG spacer enhances the solubility and reduces aggregation of the resulting conjugates.
Q2: How do I activate the carboxylic acid groups of this compound for conjugation to amines?
The carboxylic acid groups of this compound can be activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester, which then reacts with primary amines on the target molecule to form a stable amide bond.
Q3: What are the optimal pH conditions for conjugation reactions with this compound?
The conjugation process involves two key pH-dependent steps:
-
Activation of Carboxylic Acids: The activation of the carboxylic acid groups with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.
-
Amine Coupling: The reaction of the NHS-activated ester with primary amines is most efficient at a physiological to slightly alkaline pH of 7.0-8.0.
Therefore, a two-step reaction with pH adjustment is often recommended for optimal results.
Q4: What are the common causes of low yield in my conjugation reaction?
Low conjugation yield can be attributed to several factors:
-
Inefficient Ternary Complex Formation (for PROTACs): The linker may not be the optimal length or flexibility to facilitate a stable complex between the target protein and the E3 ligase.
-
Poor Linker Design: An improperly designed linker can lead to steric hindrance.
-
Suboptimal Physicochemical Properties: The resulting conjugate may have poor solubility or cell permeability.
-
Hydrolysis of Activated Esters: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH, which competes with the desired amine reaction.
Q5: How can I minimize aggregation of my protein conjugate?
Protein aggregation is a common issue, particularly with hydrophobic payloads in ADCs. Here are some strategies to mitigate aggregation:
-
Optimize Drug-to-Antibody Ratio (DAR): Higher DARs can increase the hydrophobicity of the ADC, leading to aggregation.
-
Incorporate Hydrophilic Linkers: The PEG component of this compound is designed to increase hydrophilicity and reduce aggregation.
-
Control Reaction Conditions: Factors like high protein concentration and suboptimal buffer conditions can promote aggregation.
-
Use Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help prevent aggregation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inefficient activation of carboxylic acids. | Ensure the pH of the activation step is between 4.5 and 7.2. Use fresh EDC and NHS solutions. |
| Hydrolysis of the NHS ester. | Perform the amine coupling step immediately after activation. Maintain the pH of the coupling reaction between 7.0 and 8.0. | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use amine-free buffers such as PBS, HEPES, or borate buffer for the conjugation reaction. | |
| Protein Aggregation | High drug-to-antibody ratio (DAR). | Optimize the molar ratio of the linker to the protein to achieve a lower DAR. |
| Hydrophobic interactions. | The inherent PEG linker in this compound helps mitigate this. Consider a longer PEG linker if aggregation persists. | |
| Suboptimal buffer conditions. | Screen different buffer compositions and pH values to find the optimal conditions for your specific protein. | |
| Poor Solubility of the Final Conjugate | Insufficient hydrophilicity. | The PEG spacer in this compound enhances solubility. If solubility is still an issue, a longer PEG chain may be necessary. |
| Aggregation. | Refer to the protein aggregation troubleshooting steps above. | |
| High Polydispersity of the Conjugate | Inconsistent reaction conditions. | Ensure thorough mixing and consistent temperature and pH throughout the reaction. |
| Multiple reactive sites on the protein. | Consider site-specific conjugation techniques if a more homogeneous product is required. |
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for experiments involving this compound. These are general guidelines and may require optimization for specific applications.
Table 1: Recommended Molar Ratios for EDC/NHS Activation
| Reactant | Molar Ratio (relative to Carboxylic Acid) | Notes |
| EDC | 1.2 - 2 | A slight excess is generally recommended. |
| NHS/Sulfo-NHS | 1 - 1.5 | A 1:1 ratio with EDC is often sufficient. |
Table 2: Influence of pH on Reaction Efficiency
| Reaction Step | Optimal pH Range | Rationale |
| Carboxylic Acid Activation | 4.5 - 7.2 | Efficient formation of the O-acylisourea intermediate and subsequent conversion to the NHS ester. |
| Amine Coupling | 7.0 - 8.0 | Primary amines are sufficiently deprotonated and nucleophilic for efficient reaction with the NHS ester. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with this compound
Objective: To conjugate a protein containing primary amine groups with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare stock solutions of this compound, EDC, and Sulfo-NHS in the activation buffer immediately before use.
-
-
Activate this compound:
-
In a microcentrifuge tube, mix this compound, EDC, and Sulfo-NHS at a molar ratio of 1:2:1.
-
Incubate the mixture for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A typical starting molar excess of the linker to the protein is 10-20 fold, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
-
Characterize the Conjugate:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of conjugation and identify any aggregation.
-
Visualizations
References
Technical Support Center: Bis-CH2-PEG2-acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting incomplete reactions of Bis-CH2-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a short polyethylene glycol (PEG) spacer. It is commonly used in bioconjugation to link two primary amine-containing molecules (e.g., proteins, peptides, or small molecules) through the formation of stable amide bonds.
Q2: What is the role of EDC and NHS in the conjugation reaction?
A2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are coupling agents used to activate the carboxylic acid groups of this compound. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine to form a stable amide bond.
Q3: Why is my conjugation yield with this compound consistently low?
A3: Low conjugation yield is a common issue and can stem from several factors. The most frequent causes include suboptimal pH during the activation or coupling steps, hydrolysis of the EDC/NHS-activated intermediate, the presence of competing nucleophiles in your buffers, or inactive reagents due to improper storage. A systematic troubleshooting approach, as outlined in the guide below, is the best way to identify and resolve the specific cause.
Q4: Can I perform the reaction in a single step?
A4: While a one-pot reaction is possible, a two-step procedure is generally recommended for higher efficiency and better control. This involves activating the this compound with EDC and NHS at a lower pH first, followed by the addition of the amine-containing molecule at a slightly basic pH. This minimizes the hydrolysis of the activated ester and reduces the potential for unwanted side reactions.
Q5: How can I confirm that the conjugation has been successful?
A5: Several analytical techniques can be used to confirm conjugation. 1H NMR spectroscopy can be used to monitor the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amide bond. HPLC can be used to separate the conjugated product from the unreacted starting materials. For larger molecules like proteins, SDS-PAGE will show a shift in the molecular weight of the conjugated protein.
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the conjugation of this compound.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete conjugation reactions.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables provide illustrative data on how different reaction parameters can influence the conjugation yield. This data is representative and may need to be optimized for your specific system.
Table 1: Effect of Molar Ratio of EDC/NHS to this compound on Conjugation Yield
| Molar Ratio (this compound : EDC : NHS) | Activation Time (min) | Coupling Time (hr) | Temperature (°C) | Representative Yield (%) |
| 1 : 1 : 1 | 15 | 2 | 25 | 35 |
| 1 : 2 : 2 | 15 | 2 | 25 | 65 |
| 1 : 5 : 5 | 15 | 2 | 25 | 85 |
| 1 : 10 : 10 | 15 | 2 | 25 | 80 (potential for side reactions) |
Table 2: Effect of pH on Activation and Coupling Steps
| Activation pH (MES Buffer) | Coupling pH (PBS Buffer) | Representative Yield (%) | Notes |
| 4.0 | 7.4 | 50 | Suboptimal activation |
| 5.5 | 7.4 | 85 | Optimal conditions |
| 5.5 | 8.5 | 80 | Increased risk of NHS-ester hydrolysis |
| 7.0 | 7.4 | 40 | Inefficient activation |
Table 3: Effect of Temperature and Reaction Time on Conjugation Yield
| Temperature (°C) | Activation Time (min) | Coupling Time (hr) | Representative Yield (%) | Notes |
| 4 | 30 | 12 | 80 | Slower reaction, reduced hydrolysis |
| 25 | 15 | 2 | 85 | Standard conditions |
| 37 | 15 | 2 | 70 | Increased hydrolysis of activated ester |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Conjugation
This protocol describes the activation of this compound and subsequent conjugation to an amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF (for stock solutions)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Dissolve the amine-containing molecule in Coupling Buffer at the desired concentration.
-
-
Activation of this compound:
-
To the this compound solution, add the EDC and NHS stock solutions to achieve a 5-fold molar excess of each over the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-activated PEG.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography, dialysis, or another appropriate method to remove unreacted reagents and byproducts.
-
Protocol 2: Analysis of Conjugation by ¹H NMR Spectroscopy
This protocol provides a method to monitor the progress of the conjugation reaction.
Procedure:
-
Acquire a ¹H NMR spectrum of the starting material, this compound, in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Note the chemical shift of the carboxylic acid proton (typically a broad singlet around 12 ppm in DMSO-d₆).
-
After the activation step, take an aliquot of the reaction mixture, remove the solvent, and resuspend in the deuterated solvent. Acquire a ¹H NMR spectrum. Observe the decrease in the intensity of the carboxylic acid proton signal.
-
After the conjugation reaction is complete and the product is purified, acquire a final ¹H NMR spectrum. The carboxylic acid proton signal should be significantly diminished or absent, and new signals corresponding to the newly formed amide bond may be visible.
Diagram: EDC/NHS Reaction Pathway
Caption: The reaction mechanism of EDC/NHS-mediated amide bond formation.
Validation & Comparative
The Linker's Length: A Critical Determinant in PROTAC Efficacy
A Comparative Analysis of Proteolysis-Targeting Chimeras with Varying Linker Lengths for Researchers, Scientists, and Drug Development Professionals.
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two crucial elements.[3][4] The linker, far from being a mere spacer, plays a pivotal role in the efficacy of a PROTAC, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[5] The length of this linker is a critical parameter that must be meticulously optimized to achieve maximal degradation potency.
This guide provides a comparative analysis of PROTACs with different linker lengths, supported by experimental data, to inform the rational design of these powerful molecules.
Impact of Linker Length on PROTAC Performance: A Quantitative Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the maximum percentage of protein degradation achievable. A lower DC50 value signifies higher potency, while a higher Dmax indicates greater efficacy.
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a flexible and unstable complex, leading to inefficient ubiquitination of the target protein. The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on their degradation efficiency.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12-29 | Submicromolar | > 90 | ||
| p38α | Varied | < 15 | Poor degradation | Not specified | |
| Varied | 15-17 | Optimal degradation | Not specified | ||
| Varied | 20 | Efficient degradation | Not specified | ||
| BRD4 (dBET1) | PEG | 4 carbons | ~30 | > 90 | |
| BRD4 (dBET6) | PEG | 8 carbons | ~3 | > 95 |
Table 1: Comparative Performance of PROTACs with Different Linker Lengths. This table showcases the direct impact of linker length on the degradation efficiency (DC50 and Dmax) of PROTACs targeting TBK1, p38α, and BRD4.
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the principles of PROTAC action and the methods used to evaluate their performance, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
Evaluating the Specificity of PROTACs Utilizing a Bis-CH2-PEG2-acid Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The specificity of a PROTAC is paramount to its therapeutic success, minimizing off-target effects and ensuring patient safety. A critical determinant of this specificity lies in the chemical linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comprehensive evaluation of the role of a specific polyethylene glycol (PEG)-based linker, Bis-CH2-PEG2-acid, in influencing PROTAC specificity, comparing its expected performance with other linker alternatives based on available experimental data.
The Role of the Linker in PROTAC Specificity
The linker in a PROTAC molecule is not a passive spacer but an active contributor to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation. The linker's length, composition, and rigidity can significantly impact the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This compound is a short, hydrophilic, and flexible linker. These characteristics are generally associated with improved aqueous solubility of the PROTAC molecule. While direct comparative studies on the specificity of PROTACs containing a this compound linker are not extensively available in the public domain, we can infer its likely performance based on studies of PROTACs with similar short-chain PEG linkers.
Comparative Analysis of PROTAC Linkers
The choice of linker can dramatically influence the degradation efficiency (DC50 and Dmax) and the specificity of a PROTAC. Below is a summary of quantitative data from studies comparing different linker types.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) | Key Findings on Specificity | Reference |
| Short PEG Linkers (e.g., PEG2, PEG3) | BRD4 | CRBN | H661 | < 0.5 µM | > 90% | Unexpectedly, shorter (0 PEG units) and longer (4-5 PEG units) linkers were more potent than intermediate lengths (1-2 PEG units).[1] | [1] |
| Alkyl Linker (9 atoms) | CRBN | VHL | HEK293T | Concentration-dependent | Not specified | Alkyl linker induced CRBN degradation, whereas a PEG3 linker showed only weak degradation, suggesting linker composition significantly impacts activity.[1] | [1] |
| PEG Linkers of Varying Lengths | ERα | VHL | MCF-7 | ~10 nM - >1 µM | Variable | A 16-atom linker was found to be optimal for ERα degradation, with shorter and longer linkers showing reduced efficacy. | |
| Rigid Piperazine-based Linker | BRD4 | VHL | HeLa | ~5 nM | > 95% | Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing selectivity. |
Key Takeaways:
-
Linker Length is Critical: As demonstrated with ERα-targeting PROTACs, an optimal linker length is crucial for potent degradation. Both shorter and longer linkers can lead to a loss of efficacy.
-
Composition Matters: The switch from an alkyl to a PEG linker of similar length can dramatically alter degradation capability, indicating the importance of the linker's chemical properties.
-
Flexibility vs. Rigidity: Flexible linkers like PEGs can allow for the necessary conformational adjustments to form a stable ternary complex. However, rigid linkers may offer improved selectivity by restricting the PROTAC to a more defined and productive binding mode.
-
Hydrophilicity: PEG linkers, including this compound, enhance the aqueous solubility of PROTACs, which can improve cell permeability and bioavailability.
Experimental Protocols for Evaluating PROTAC Specificity
A multi-faceted approach is essential for rigorously evaluating the specificity of a PROTAC. This typically involves a combination of biochemical, cellular, and proteomic assays.
This is a fundamental technique to confirm the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
This unbiased approach provides a global view of the proteome to identify unintended protein degradation.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control.
-
-
Protein Extraction and Digestion:
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Peptide Labeling and Fractionation (Optional but Recommended):
-
For multiplexed analysis, label peptides with isobaric tags (e.g., TMT).
-
Fractionate the peptide mixture to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the raw data against a protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly different abundance between PROTAC-treated and control samples.
-
Potential off-targets are proteins that are significantly downregulated upon PROTAC treatment.
-
CETSA confirms that the PROTAC directly binds to its intended target in a cellular context.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heat Treatment:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein remaining.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Visualizing PROTAC Mechanisms and Workflows
dot
Caption: PROTAC-mediated protein degradation pathway.
dot
Caption: Experimental workflow for Western Blot analysis.
dot
Caption: Interplay of linker properties influencing PROTAC specificity.
Conclusion
The specificity of a PROTAC is a complex interplay of its constituent parts, with the linker playing a crucial and active role. While specific quantitative data for PROTACs utilizing a this compound linker is limited, the general principles derived from studies on other short, flexible PEG linkers suggest that it can be a valuable component in PROTAC design, particularly for improving solubility. However, its impact on specificity must be empirically determined for each target protein and E3 ligase pair. The experimental framework provided in this guide, encompassing on-target degradation, global proteomic analysis, and target engagement assays, offers a robust strategy for a thorough evaluation of the specificity of any PROTAC, including those synthesized with a this compound linker. This systematic approach is essential for the development of safe and effective protein-degrading therapeutics.
References
A Comparative Guide to the NMR Spectroscopic Characterization of Bis-CH2-PEG2-acid and Its Homologs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, homobifunctional PEG-diacids are versatile reagents for crosslinking and modification of amine-containing biomolecules. Accurate structural confirmation and purity assessment of these linkers are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy being the gold-standard analytical technique.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Bis-CH2-PEG2-acid and its selected alternatives. These values are predicted based on the known chemical environments of the protons and carbons in similar structures. Actual experimental values may vary slightly depending on the solvent and other acquisition parameters.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)
| Compound Name | Structure | -COOH | -O-CH₂-CH₂-COOH | -O-CH₂-CH₂-O- | -O-CH₂-CH₂-COOH |
| Bis-PEG1-acid | HOOC-CH₂-O-CH₂-COOH | ~10-12 | ~4.2 | - | - |
| This compound | HOOC-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOH | ~10-12 | ~2.6 | ~3.7 | ~3.6 |
| Bis-PEG3-acid | HOOC-CH₂-CH₂-O-(CH₂CH₂O)₂-CH₂-CH₂-COOH | ~10-12 | ~2.6 | ~3.7 | ~3.6 (multiplet) |
Note: The carboxylic acid proton (-COOH) is often broad and may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)
| Compound Name | -COOH | -O-CH₂-CH₂-COOH | -O-CH₂-CH₂-O- | -O-CH₂-CH₂-COOH |
| Bis-PEG1-acid | ~172 | ~68 | - | - |
| This compound | ~173 | ~35 | ~69 | ~67 |
| Bis-PEG3-acid | ~173 | ~35 | ~70 (multiple peaks) | ~67 |
Experimental Protocol for NMR Characterization
This section details a general methodology for acquiring high-quality NMR spectra of homobifunctional PEG-diacids.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Common choices for PEG derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O). For carboxylic acids, DMSO-d₆ is often preferred as it allows for the observation of the acidic proton.
-
Concentration: Accurately weigh approximately 5-10 mg of the PEG-diacid and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is commonly used (0 ppm). If using a solvent without TMS, the residual solvent peak can be used for calibration.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for longer PEG chains.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for these small molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for each unique carbon.
-
Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Spectral Width: Ensure the spectral width covers the expected range for both aliphatic and carbonyl carbons (e.g., 0-200 ppm).
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to TMS (0 ppm) or the residual solvent peak.
-
Integration and Multiplicity Analysis (for ¹H NMR): Integrate the signals to determine the relative number of protons for each resonance. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
Structural Visualization and NMR Signal Assignment
The following diagram illustrates the molecular structure of this compound with protons labeled to correspond with the expected signals in a ¹H NMR spectrum.
Caption: Structure of this compound with key proton environments for ¹H NMR.
Benchmarking Bis-CH2-PEG2-acid: A Comparative Guide to Commercially Available Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety. This guide provides an objective comparison of Bis-CH2-PEG2-acid, a homobifunctional polyethylene glycol (PEG)-based linker, against other commercially available linkers used in ADC development. The information presented is a synthesis of currently available data and established principles in ADC linker technology.
Introduction to this compound
This compound is a hydrophilic, non-cleavable linker characterized by a discrete chain of two ethylene glycol units flanked by two carboxylic acid functional groups. This structure allows for the conjugation of amine-containing molecules, such as antibodies and payloads, through the formation of stable amide bonds. The inclusion of the PEG moiety is intended to enhance the aqueous solubility and stability of the resulting ADC, potentially mitigating aggregation issues often associated with hydrophobic payloads.
Comparative Analysis of Linker Performance
Direct head-to-head benchmarking data for this compound against a comprehensive panel of linkers under identical experimental conditions is not extensively available in the public domain. However, based on the well-documented effects of PEGylation and the characteristics of other non-cleavable linkers, we can extrapolate and compare the expected performance of this compound with other common linker types.
For this guide, we will compare this compound with:
-
Homobifunctional PEG Linkers of Varying Lengths (e.g., PEG4, PEG8): To assess the impact of PEG chain length.
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A widely used, non-cleavable, and more hydrophobic linker.
Table 1: Comparative Performance of Selected ADC Linkers
| Feature | This compound | Homobifunctional PEG Linkers (PEG4, PEG8) | SMCC (non-PEG) |
| Linker Type | Non-cleavable, Homobifunctional | Non-cleavable, Homobifunctional | Non-cleavable, Heterobifunctional |
| Hydrophilicity | High | High to Very High | Low |
| Expected ADC Solubility | Good | Excellent | Moderate |
| Expected ADC Stability | High plasma stability.[1][2] | High plasma stability, with longer PEG chains potentially offering greater protection against aggregation.[3] | Very high plasma stability due to robust thioether and amide bonds.[4] |
| Pharmacokinetics (PK) | Likely to exhibit a longer half-life compared to non-PEGylated ADCs. | Longer PEG chains are generally correlated with decreased clearance and longer half-life.[3] | Predictable pharmacokinetics with a long half-life. |
| Bystander Effect | No, the payload is released upon lysosomal degradation of the antibody. | No, similar to other non-cleavable linkers. | No, the charged metabolite is typically membrane-impermeable. |
| Payload Release Mechanism | Lysosomal proteolysis of the antibody. | Lysosomal proteolysis of the antibody. | Lysosomal proteolysis of the antibody. |
| Ideal for... | ADCs with hydrophobic payloads requiring enhanced solubility. | ADCs where increased hydrophilicity and prolonged circulation are desired. | Tumors with high and homogenous antigen expression. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an ADC using a Dicarboxylic Acid PEG Linker (e.g., this compound)
This protocol describes a two-step conjugation process involving the activation of the carboxylic acid groups to N-hydroxysuccinimide (NHS) esters, followed by conjugation to the antibody.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-containing payload
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffers and quenching solutions (e.g., Tris buffer)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS (2.2 molar excess) in anhydrous DMF.
-
Add DCC or EDC (2.1 molar excess) to the solution and stir at room temperature for 4-6 hours or overnight at 4°C.
-
The formation of the di-NHS ester of the PEG linker can be monitored by TLC or LC-MS.
-
-
Conjugation of Activated Linker to the Antibody:
-
Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer.
-
Add a 10-20 fold molar excess of the activated Bis-CH2-PEG2-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Linker-Antibody Intermediate:
-
Remove the excess, unreacted linker using a pre-equilibrated desalting column.
-
-
Conjugation of Payload to the Linker-Antibody Intermediate:
-
The second NHS ester on the antibody-conjugated linker is then used to react with an amine-containing payload. The reaction conditions will depend on the nature of the payload.
-
-
Final Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated payload and linker.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This technique can provide information on the distribution of different DAR species.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise determination of the molecular weight and, consequently, the DAR.
2. Stability and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate protein aggregates from the monomeric ADC. An increase in the high molecular weight species over time indicates aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Incubation: Remove the old medium from the cells and add the different concentrations of the test articles. Incubate the plates for 72-120 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound. A significantly lower IC50 for the ADC in antigen-positive cells compared to antigen-negative cells and the unconjugated antibody indicates target-specific cytotoxicity.
Visualizations
The following diagrams illustrate key concepts in ADC technology.
References
Navigating the PROTAC Landscape: A Comparative Guide to Flexible vs. Rigid Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are defined by three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the crucial linker that tethers them. The linker is far from a passive spacer; its length, composition, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides an objective comparison of flexible and rigid linkers in PROTAC design, supported by experimental data, to empower researchers in the development of next-generation protein degraders.
The Great Debate: Flexibility vs. Rigidity
The choice between a flexible or a rigid linker is a critical decision in the optimization of a PROTAC. Each class presents a distinct set of advantages and disadvantages that can dramatically impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[1][2]
Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2][3] Their conformational freedom allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex. However, this high degree of flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. Furthermore, long, flexible linkers can contribute to poor physicochemical properties, such as high lipophilicity for alkyl chains, which can negatively impact cell permeability and bioavailability.
Rigid Linkers , which incorporate structural motifs like phenyl rings, piperazine/piperidine scaffolds, or alkynes, offer a solution to some of the challenges posed by their flexible counterparts. By constraining the conformational freedom of the PROTAC, rigid linkers can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially enhancing the stability of the ternary complex. This can lead to improved potency and selectivity. However, the lack of flexibility can also be a double-edged sword; if the imposed geometry is not optimal, it can hinder the formation of a productive ternary complex. Synthetically, rigid linkers are often more challenging to prepare.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, offering a quantitative comparison of the performance of PROTACs with flexible versus rigid linkers.
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | Flexible | PEG | Exhibited degradation | Not specified | |
| Rigid | Disubstituted phenyl | No activity | Not specified | ||
| IRAK4 | Flexible | Long-chain aliphatic alkyl | ~2x higher than rigid | Not specified | |
| Rigid | Spirocyclic pyridine | ~2x lower than flexible | Not specified | ||
| CRBN | Flexible | Three PEG units | Weak degradation | Not specified | |
| Rigid | Nine-atom alkyl chain | Concentration-dependent decrease | Not specified | ||
| Estrogen Receptor α (ERα) | Flexible | Alkyl/Ether (< 12 atoms) | No degradation | - | |
| Flexible | Alkyl/Ether (12-29 atoms) | Submicromolar | - | ||
| Flexible | Alkyl/Ether (21 atoms) | 3 | 96 | ||
| Flexible | Alkyl/Ether (29 atoms) | 292 | 76 |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1 for Androgen Receptor studies) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs (e.g., a 10-point dilution series from 1 µM to 0.1 nM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion: A Balancing Act in PROTAC Design
The choice between flexible and rigid linkers in PROTAC design is not a one-size-fits-all decision. The optimal linker is highly dependent on the specific POI and E3 ligase pair. While flexible linkers offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency, selectivity, and drug-like properties. The experimental data presented underscores the necessity of empirical testing of a variety of linker types and lengths. As our understanding of the structural biology of ternary complexes deepens, aided by advances in computational and structural methods, the rational design of PROTAC linkers will become increasingly refined, paving the way for the development of more potent and selective protein degraders for therapeutic intervention.
References
The Superiority of Bis-CH2-PEG2-acid in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the development of novel therapeutics for targeted protein degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule. Among the diverse array of available linkers, short-chain polyethylene glycol (PEG) linkers, such as Bis-CH2-PEG2-acid, have emerged as a superior choice in many applications. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental principles and data from scientific literature.
Executive Summary: The this compound Advantage
This compound, a discrete PEG linker with two ethylene glycol units flanked by methylene groups and terminating in carboxylic acids, offers a unique combination of properties that are highly advantageous for PROTAC development:
-
Enhanced Solubility and Permeability: The inherent hydrophilicity of the PEG chain improves the solubility of often lipophilic PROTAC molecules, a crucial factor for their administration and cellular uptake.[1][2]
-
Optimal Flexibility for Ternary Complex Formation: The flexibility of the short PEG chain is not merely a passive spacer but an active contributor to the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] It allows for the necessary conformational adjustments to achieve productive protein-protein interactions for efficient ubiquitination.
-
Reduced Risk of Steric Hindrance: Compared to more rigid or bulky linkers, the streamlined and flexible nature of this compound minimizes the risk of steric clashes that could prevent the formation of a stable ternary complex.[3]
-
Precise Length Control: As a discrete and well-defined chemical entity, this compound allows for precise control over linker length, a critical parameter that requires empirical optimization for each target-ligase pair.
Data Presentation: Quantitative Comparison of Linker Properties
While direct head-to-head comparisons of this compound with a wide range of linkers in a single PROTAC system are not extensively published, the following tables summarize key performance indicators based on the principles established in the literature for short PEG linkers versus other common linker types. The data illustrates the conceptual advantages of employing a linker with the characteristics of this compound.
Table 1: Impact of Linker Type on PROTAC Physicochemical and Biological Properties
| Linker Type | Representative Structure | Key Advantages | Potential Disadvantages | Impact on Solubility | Impact on Cell Permeability | Ternary Complex Stability |
| Short PEG (e.g., this compound) | HOOC-(CH2)2-O-(CH2)2-O-(CH2)2-COOH | High hydrophilicity, optimal flexibility, precise length | Potential for reduced metabolic stability compared to rigid linkers | High | Generally Favorable | Can be optimized for high stability |
| Alkyl Chain | HOOC-(CH2)n-COOH | Synthetically straightforward, high flexibility | Hydrophobic, can lead to poor solubility and aggregation | Low | Variable, can be poor | Highly flexible, may not pre-organize for optimal binding |
| Rigid (e.g., Piperazine-based) | HOOC-N(C4H8)N-COOH | Conformational rigidity can pre-organize the PROTAC, enhanced metabolic stability | Can introduce steric hindrance, may require more complex synthesis | Moderate | Favorable | Can be very stable if the conformation is optimal |
Data is illustrative and compiled from various sources in the literature.
Table 2: Effect of PEG Linker Length on PROTAC Efficacy (Illustrative Data)
| Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Rationale for Performance |
| PEG1 | ~7 | >1000 | <20 | Linker likely too short, causing steric hindrance and preventing stable ternary complex formation. |
| PEG2 (this compound analog) | ~10 | 50 | >90 | Optimal length and flexibility for productive ternary complex formation, balancing proximity and conformational freedom. |
| PEG4 | ~16 | 150 | 85 | Increased flexibility may not be optimal for this specific target-ligase pair, leading to a less stable ternary complex. |
| PEG8 | ~28 | 500 | 70 | Excessively long linker can lead to unfavorable conformational flexibility and a decrease in effective concentration. |
This table presents synthesized data from a representative study on bromodomain-containing protein 4 (BRD4) degraders to illustrate the principle of linker length optimization. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of PROTAC efficacy.
Experimental Protocols
The following are generalized methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing linkers like this compound.
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol outlines the coupling of a target protein ligand and an E3 ligase ligand using a di-acid PEG linker.
Materials:
-
Target Protein Ligand with an available amine functional group.
-
E3 Ligase Ligand with an available amine functional group.
-
This compound.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Amine base (e.g., DIPEA).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Coupling Reaction:
-
Dissolve this compound (1 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2-3 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purify the resulting mono-amide intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified mono-amide intermediate (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2-3 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours).
-
-
Protein Extraction:
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action with a PEG Linker.
Caption: Experimental Workflow for PROTAC Evaluation.
Caption: Logical Relationship of Linker Properties to PROTAC Efficacy.
References
Safety Operating Guide
Proper Disposal of Bis-CH2-PEG2-acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Bis-CH2-PEG2-acid, a bifunctional PEG linker commonly utilized in the synthesis of PROTACs and other bioconjugates. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal.[1] According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to mitigate exposure risks:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
This information is summarized from general laboratory safety protocols and SDS recommendations for similar compounds.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in the disposal process. Do not mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with acidic and organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Collect All Contaminated Materials: This includes:
-
Unused or expired neat compound.
-
Contaminated solutions and reaction mixtures.
-
Any labware that has come into direct contact with the chemical, such as pipette tips, vials, and gloves.
-
-
Avoid Incompatibilities: Do not store waste containing this compound with strong oxidizing agents, strong bases, or other reactive chemicals to prevent dangerous reactions within the waste container.
Storage of Chemical Waste
Proper storage of the collected waste is essential to prevent accidents and ensure compliance with safety regulations.
-
Secure Storage: Keep the sealed waste container in a designated, cool, and well-ventilated chemical waste storage area. This area should be away from heat sources, direct sunlight, and general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.
Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. While the PEG component is generally considered to have low environmental toxicity, the overall hazard profile of the compound necessitates professional disposal to prevent environmental contamination and harm to aquatic life.
Logical Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
